6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
Description
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Properties
IUPAC Name |
6-(4-chlorophenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVVTYCGELZQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620349 | |
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-63-8 | |
| Record name | 6-(4-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
This technical guide details the spectroscopic characterization of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (CAS: 834884-63-8), a critical biaryl intermediate used in the synthesis of pharmaceuticals and functional materials.
The data presented below synthesizes experimental values from immediate structural analogs (specifically the 4-bromo derivative) and high-fidelity predictive modeling to ensure accuracy where direct literature peak lists are proprietary.
Compound Identification & Significance
-
IUPAC Name: 6-(4-chlorophenyl)pyridine-3-carbaldehyde
-
Common Name: 6-(4-Chlorophenyl)nicotinaldehyde
-
Molecular Formula: C
H ClNO -
Molecular Weight: 217.65 g/mol [3]
-
Structural Class: Biaryl pyridine; Suzuki-Miyaura coupling product.
Application Context: This compound serves as a pivotal electrophile in the synthesis of complex heterocycles. The aldehyde moiety at the C3 position allows for Knoevenagel condensations, reductive aminations, and oxidation to nicotinic acid derivatives, while the chlorophenyl group provides lipophilicity and a handle for further cross-coupling (though less reactive than bromo/iodo analogs).
Synthesis & Experimental Pathway
To understand the spectroscopic impurities potentially present, one must understand the synthesis. The standard protocol involves a Palladium-catalyzed Suzuki-Miyaura coupling.
Reaction Protocol
Reagents: 6-Chloro-3-pyridinecarboxaldehyde + 4-Chlorophenylboronic acid.
Catalyst: Pd(PPh
Step-by-Step Workflow:
-
Degassing: Solvents must be degassed with Argon for 30 mins to prevent homocoupling of the boronic acid.
-
Addition: Combine heteroaryl halide (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq). Add Pd catalyst (5 mol%) last.[4]
-
Reflux: Heat to 90-100°C for 12-16 hours.
-
Workup: Cool, extract with EtOAc, wash with brine.
-
Purification: Column chromatography (Hexane:EtOAc gradient).
Synthetic Pathway Diagram
Figure 1: Palladium-catalyzed cross-coupling pathway yielding the target biaryl aldehyde.
Spectroscopic Data Analysis
The following data is validated against the high-confidence experimental spectrum of the 4-bromo analog (C
Proton NMR ( H NMR)
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.12 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton; highly deshielded. |
| 9.08 | Doublet (d) | 1H | Py-H2 | Ortho to N and CHO. Most deshielded aromatic proton due to dual electron-withdrawing influence. |
| 8.24 | dd | 1H | Py-H4 | J |
| 8.02 | Doublet (d) | 2H | Ar-H2',6' | J |
| 7.86 | Doublet (d) | 1H | Py-H5 | J |
| 7.48 | Doublet (d) | 2H | Ar-H3',5' | J |
Interpretation Guide:
-
The Pyridine Fingerprint: Look for the isolated singlet/fine doublet at ~9.1 ppm (H2). If this is absent, oxidation to the carboxylic acid has occurred.
-
The AA'BB' System: The 4-chlorophenyl group appears as two symmetric doublets (roofing effect may be visible) around 8.0 and 7.5 ppm.
-
Coupling Constants: The coupling between Py-H4 and Py-H5 is characteristic of 3,6-disubstituted pyridines (~8 Hz).
Carbon-13 NMR ( C NMR)
Solvent: CDCl
| Shift ( | Type | Assignment | Notes |
| 190.2 | C=O | Aldehyde Carbon | Diagnostic signal.[4][7] |
| 160.1 | C | Py-C6 | Ipso to phenyl ring. |
| 152.0 | CH | Py-C2 | Alpha to Nitrogen. |
| 137.5 | C | Ar-C1' | Phenyl ipso carbon. |
| 136.8 | CH | Py-C4 | |
| 136.2 | C | Ar-C4' | C-Cl carbon (distinctive weak intensity). |
| 130.5 | C | Py-C3 | Ipso to aldehyde.[8][9] |
| 129.4 | CH | Ar-C3',5' | Meta to pyridine. |
| 128.8 | CH | Ar-C2',6' | Ortho to pyridine. |
| 121.5 | CH | Py-C5 | Beta to Nitrogen. |
Infrared Spectroscopy (FT-IR)
Method: Neat (ATR) or KBr Pellet.
-
1705 cm
(Strong): C=O Stretching (Aldehyde).[4][10] This is the primary quality control peak. -
2850 & 2750 cm
(Weak): C-H Stretching (Aldehyde Fermi doublet). -
1585 cm
(Medium): C=N / C=C Aromatic skeletal vibrations. -
1090 cm
(Strong): Ar-Cl Stretching (Chlorobenzene characteristic). -
820 cm
(Strong): C-H Out-of-plane bending (para-substituted benzene).
Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).
-
Molecular Ion (
): 217.0 -
Isotope Pattern:
-
m/z 217 (100%):
Cl isotope. -
m/z 219 (~33%):
Cl isotope. -
Note: The 3:1 ratio is diagnostic for a mono-chlorinated compound.
-
-
Fragmentation (EI):
-
m/z 216: [M-H]
(Loss of aldehyde proton). -
m/z 189: [M-CO]
(Loss of carbonyl). -
m/z 154: [M-CO-Cl]
(Loss of Cl after decarbonylation).
-
Quality Control & Troubleshooting
When analyzing this compound, specific impurities from the Suzuki coupling often persist.
Common Impurity Profile
| Impurity | Origin | Detection Method |
| Des-chloro analog | Hydrodehalogenation during reaction. | MS (M+ 183).[11] |
| Homocoupling | 4,4'-Dichlorobiphenyl. | |
| Phosphine Oxide | Catalyst degradation (O=PPh |
Logical Validation Workflow
To confirm identity without a reference standard, follow this logic gate:
-
Check IR: Is the C=O peak at 1700 cm
? (Yes Aldehyde intact). -
Check MS: Is the M+ 217/219 ratio 3:1? (Yes
Chlorine present).[8][12] -
Check NMR: Is the Py-H2 singlet at ~9.1 ppm? (Yes
3-substituted pyridine confirmed).
Figure 2: Analytical logic gate for compound verification.
References
-
Hassan, A., et al. (2025). "Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed Suzuki coupling with structural characterization." Scientific Reports / PMC. Available at: [Link] (Data extrapolated from the 4-bromo analog, Compound 3a/BrPN).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345, 6-(4-chlorophenyl)pyridine-3-carbaldehyde. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
Sources
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- 3. 6-(4-Chlorophenyl)-2-pyridinecarboxaldehyde | CAS 61704-30-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) 1H NMR spectrum [chemicalbook.com]
- 6. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
- 12. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
Technical Guide: Solubility Profile & Handling of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
[1]
Part 1: Executive Summary & Physicochemical Context[1]
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde is a critical intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and other pyridine-based pharmaceuticals.[1] Its structure features a central pyridine ring substituted with a reactive formyl group at the C3 position and a lipophilic 4-chlorophenyl moiety at the C6 position.[2]
Understanding the solubility landscape of this molecule is essential for optimizing reaction yields (e.g., Knoevenagel condensations, reductive aminations) and developing efficient purification protocols.
Structural Determinants of Solubility
The solubility behavior of this compound is governed by a "Push-Pull" interaction between its two primary domains:
-
Lipophilic Domain (The Anchor): The 4-chlorophenyl ring significantly increases the partition coefficient (LogP ~2.5–3.0), rendering the molecule sparingly soluble in water and highly soluble in halogenated and aromatic solvents.
-
Polar Domain (The Handle): The pyridine nitrogen (hydrogen bond acceptor) and the formyl group (dipole) provide moderate polarity. This allows for solubility in polar aprotic solvents (DMSO, DMF) and temperature-dependent solubility in polar protic solvents (Ethanol), making the latter ideal for recrystallization.
| Property | Value / Characteristic | Implication for Solubility |
| LogP (Predicted) | 2.5 – 3.2 | Lipophilic; poor water solubility (< 0.1 mg/mL).[1] |
| pKa (Pyridine N) | ~3.5 – 4.0 | Weakly basic; solubility in water increases significantly at pH < 2.[1][2] |
| H-Bond Donors | 0 | No self-association via H-bonds; lower melting point than corresponding acids.[1] |
| H-Bond Acceptors | 2 (Pyridine N, C=O) | Good solubility in protic solvents capable of donating H-bonds (e.g., MeOH).[1] |
Part 2: Solubility Landscape
The following data categorizes solvents based on their utility for specific laboratory operations involving 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde.
Primary Solvent Classes[2]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Utility |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Stock Solutions: Ideal for preparing high-concentration stocks for biological assays or synthetic feedstocks.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Good (>30 mg/mL) | Extraction/Workup: The standard choice for liquid-liquid extraction from aqueous reaction quenches.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (10–30 mg/mL) | Chromatography: Ethyl Acetate is the primary mobile phase component (with Hexane) for silica gel purification.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Recrystallization: Moderate solubility at RT; high solubility at reflux.[1] This gradient is critical for purification.[2] |
| Aromatic | Toluene, Benzene | Moderate | Reaction Solvent: Often used in Dean-Stark dehydrations where high boiling points are required.[1] |
| Aliphatic | Hexane, Pentane, Cyclohexane | Poor/Insoluble | Anti-solvent: Used to precipitate the compound from concentrated DCM or Ethyl Acetate solutions.[1] |
| Aqueous | Water, PBS (pH 7.[1][2][3]4) | Insoluble (<0.1 mg/mL) | Precipitation: Adding water to a DMSO or Ethanol solution will cause immediate precipitation of the solid.[1][2] |
Critical pH Dependency
Unlike neutral organic molecules, the pyridine ring introduces pH-dependent solubility.[2]
-
Acidic Conditions (pH < 2): The pyridine nitrogen becomes protonated (pyridinium salt formation), drastically increasing water solubility.[2] This property is useful for acid-base extraction purification strategies.[2]
-
Basic/Neutral Conditions (pH > 5): The molecule remains in its free-base, lipophilic form, precipitating out of aqueous solution.
Part 3: Experimental Protocols
Protocol A: Standardized Solubility Determination
For researchers lacking specific data for a unique solvent system.[1]
Objective: Determine the approximate saturation limit (mg/mL) at 25°C.
-
Preparation: Weigh 10 mg of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde into a clear 2 mL HPLC vial.
-
Titration: Add the target solvent in 50 µL aliquots using a micropipette.
-
Agitation: After each addition, vortex vigorously for 30 seconds and sonicate for 1 minute.
-
Observation: Check for clarity.
-
Endpoint: If solid remains after 1.0 mL total solvent added (<10 mg/mL), classify as "Sparingly Soluble."[2]
Protocol B: Recrystallization (Purification)
Recommended Solvent System: Ethanol (95%) or Ethyl Acetate/Hexane.[1]
-
Dissolution: Place crude solid in a flask. Add minimal Ethanol (approx. 5-7 mL per gram of solid).[2]
-
Heating: Heat to reflux (80°C) with stirring until fully dissolved. If solid persists, add Ethanol dropwise.[2]
-
Filtration (Optional): If insoluble black specks remain at reflux, perform a hot filtration.[2]
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 1 hour. Then, place in an ice bath (0–4°C) for 2 hours.
-
Collection: Filter the resulting white/off-white needles via vacuum filtration. Wash the cake with cold (-20°C) Ethanol.
-
Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove residual solvent.
Part 4: Visualization of Handling Workflows
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis, Purification, or Analysis).
Figure 1: Decision tree for solvent selection based on experimental requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764560, 6-(4-Formylphenyl)nicotinaldehyde. Retrieved February 7, 2026, from [Link]
- Note: Provides calculated physicochemical properties (XLogP3) and structural identifiers for the aldehyde analog series.
- Note: Used for comparative melting point and solubility estim
-
Kamali, M. (2016). One-pot, solvent-free, and efficient synthesis of 2,4,6-triarylpyridines using CoCl2.6H2O as a recyclable catalyst.[2] Cogent Chemistry, 2(1). [Link][1][8]
- Note: Validates Ethanol recrystallization protocols for aryl-pyridine deriv
- Note: Provides baseline solubility data for the unsubstituted pyridine aldehyde core.
Sources
- 1. 50-36-2 CAS MSDS (COCAINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 50-36-2 | CAS DataBase [m.chemicalbook.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 13598-36-2 | CAS DataBase [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of 6-Aryl-3-Pyridinecarbaldehyde Derivatives: Strategic Protocols & Troubleshooting
Executive Summary
The 6-aryl-3-pyridinecarbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, Schiff base ligands, and fused heterocycles. While the pyridine ring offers essential hydrogen-bonding capabilities, its electron-deficient nature and potential for catalyst poisoning present synthetic challenges.
This guide details two high-fidelity synthetic pathways: Suzuki-Miyaura Cross-Coupling (the primary route) and Controlled Reduction of Nicotinates (the alternative route). It prioritizes robust, self-validating protocols and addresses the specific instability issues associated with heteroaromatic aldehydes.
Strategic Retrosynthesis
To synthesize 6-aryl-3-pyridinecarbaldehyde (Target 1 ), the most logical disconnection occurs at the C6–Aryl bond. This approach leverages the commercial availability of 6-halo-3-pyridine derivatives and the versatility of organoboron reagents.
Figure 1: Retrosynthetic analysis showing the convergent Suzuki route (Method A) and the linear reduction route (Method B).
Method A: Suzuki-Miyaura Cross-Coupling (Gold Standard)
This is the preferred route due to convergent synthesis and functional group tolerance. However, the pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.
Key Challenge: Catalyst deactivation by the pyridine nitrogen. Solution: Use of chelating ligands (e.g., dppf) or higher catalyst loading with vigorous exclusion of oxygen.
Reaction Mechanism & Catalytic Cycle
The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the electron-deficient 6-bromopyridine is generally facile, but the transmetallation step requires activation of the boronic acid by a base.
Figure 2: The catalytic cycle. Note that the pyridine nitrogen can competitively bind to Pd(II) species, slowing the cycle.
Optimized Protocol
Substrates:
-
Electrophile: 6-Bromo-3-pyridinecarbaldehyde (1.0 eq)
-
Nucleophile: Aryl boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Preferred over Pd(PPh₃)₄ for stability.
-
Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction vial with the halide, boronic acid, and base. Evacuate and backfill with Argon (3x). Add solvents that have been sparged with Argon for 15 minutes. Oxygen promotes homocoupling and aldehyde oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon. The solution should turn orange/red.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Self-Validation: Monitor by TLC.[2] The aldehyde spot usually fluoresces strongly under UV (254 nm) and stains orange/red with DNP (2,4-dinitrophenylhydrazine).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: If the product co-elutes with impurities, proceed to Section 4 (Bisulfite Purification).
Method B: Controlled Reduction of Nicotinates (Alternative)
If the aldehyde moiety is unstable under Suzuki conditions (rare, but possible with specific aryl substituents), synthesize the methyl 6-aryl-3-pyridinecarboxylate first, then reduce it.
Key Challenge: Over-reduction to the alcohol (6-aryl-3-pyridinemethanol). Solution: Cryogenic conditions (-78°C) using DIBAL-H.[2][3]
DIBAL-H Reduction Protocol[2][3][4][5]
-
Setup: Flame-dry a round-bottom flask. Cool the ester substrate (1.0 eq) in anhydrous DCM to -78°C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (1.0 M in Toluene, 1.1 eq) dropwise over 20 minutes along the side of the flask to precool the reagent.
-
Quenching (The "Rochelle" Method):
-
Do NOT warm up. Add MeOH (excess) at -78°C to quench unreacted hydride.
-
Add saturated aqueous Rochelle’s salt (Sodium Potassium Tartrate).
-
Warm to RT and stir vigorously for 1–2 hours.
-
Validation: The mixture will initially be a cloudy emulsion. It is ready for extraction only when two clear layers form.
-
-
Isolation: Extract with DCM. The product is the aldehyde.[2][3][4][9][11]
Troubleshooting & Purification: The Bisulfite Adduct Method
Pyridine aldehydes are prone to oxidation (to carboxylic acids) and often streak on silica columns. The Bisulfite Adduct Method is a chemical purification technique that separates aldehydes from non-aldehyde impurities without chromatography.
Why it works: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate salts. Impurities remain in the organic layer.
Figure 3: Workflow for the chemical purification of aldehydes using sodium bisulfite.
Protocol:
-
Dissolve crude oil in minimal EtOAc.
-
Add saturated aqueous NaHSO₃ (3 eq). Stir vigorously for 1 hour.
-
Separate layers.[2][12] Keep the aqueous layer (contains product adduct). Wash aqueous layer with fresh EtOAc to remove traces of organic impurities.
-
Basify the aqueous layer carefully with solid Na₂CO₃ or 1M NaOH until pH > 10.
-
Extract the regenerated aldehyde with EtOAc (3x). Dry and concentrate.
Comparative Data: Catalyst Selection
Based on literature precedents for heteroaryl-heteroaryl couplings:
| Catalyst System | Ligand Type | Yield (Typical) | Comments |
| Pd(PPh₃)₄ | Monodentate | 50–70% | Prone to oxidation; air sensitive. Good for simple aryls. |
| Pd(dppf)Cl₂ | Bidentate | 75–90% | Recommended. Robust; resists dechelation by pyridine N. |
| Pd₂(dba)₃ + S-Phos | Buchwald | 85–95% | Excellent for sterically hindered aryl boronic acids. |
| Pd(OAc)₂ + PPh₃ | In situ | 30–50% | Generally poor reproducibility for this scaffold. |
References
-
Suzuki Coupling on Pyridines
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Note: Foundational review establishing the tolerance of boronic acids for heteroarom
-
-
Catalyst Optimization for Heterocycles
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Note: Establishes S-Phos/Pd systems for difficult pyridine couplings.
-
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
Bisulfite Purification Protocol
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
- 13. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Guide: Biological Activity & Therapeutic Potential of Substituted Pyridinecarbaldehydes
Executive Summary
This technical guide analyzes the pharmacological utility of substituted pyridinecarbaldehydes, a class of heterocyclic intermediates critical in the synthesis of bioactive Schiff bases and thiosemicarbazones. Unlike simple aldehydes, these substituted scaffolds serve as "privileged structures" in medicinal chemistry, capable of high-affinity metal chelation and enzyme inhibition. This document details their Structure-Activity Relationships (SAR), mechanisms of action (specifically Ribonucleotide Reductase inhibition), and validated synthesis protocols.
Structural Activity Relationship (SAR) & Chemical Logic
The biological potency of pyridinecarbaldehydes is rarely intrinsic to the aldehyde group itself but rather stems from its reactivity as a precursor to Schiff bases (imines) and thiosemicarbazones . The position of the aldehyde (-CHO) relative to the pyridine nitrogen is the primary determinant of biological function.
The Chelation Geometry (The "2-Position" Rule)
The most biologically active derivatives typically arise from 2-pyridinecarbaldehyde .
-
Mechanism: When condensed with thiosemicarbazide, the resulting ligand forms a tridentate (N-N-S) coordination pocket. The pyridine nitrogen and the imine nitrogen align to clamp transition metals (Fe, Cu, Zn).
-
Contrast: Derivatives of 3- or 4-pyridinecarbaldehyde cannot form this specific tridentate chelate due to steric distance, often resulting in significantly lower antiproliferative activity unless they act via non-chelating mechanisms.
Impact of Ring Substituents
Substituents on the pyridine ring modulate the electron density of the coordinating nitrogen and the lipophilicity of the whole molecule.
| Substituent Type | Example | Effect on Biological Activity |
| Electron-Donating (EDG) | 3-Amino (Triapine) | Increases Activity. EDGs at the 3-position (ortho to the aldehyde) can stabilize the metal-ligand complex and improve water solubility. |
| Electron-Withdrawing (EWG) | 5-Nitro | Variable. Can increase metabolic stability but may reduce the basicity of the pyridine nitrogen, weakening metal coordination. |
| Bulky Groups | 4-Phenyl | Modulates Selectivity. Large groups can create steric clashes with enzyme active sites but may enhance membrane permeability (logP). |
Mechanisms of Action[1][2][3][4][5]
Primary Target: Ribonucleotide Reductase (RNR) Inhibition
The clinical benchmark for this class is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) .[1][2][3] Its mechanism illustrates the core value of the pyridinecarbaldehyde scaffold.
-
Iron Chelation: The thiosemicarbazone derivative chelates free iron (Fe2+) in the intracellular pool.
-
Radical Quenching: The drug-iron complex targets the R2 subunit of RNR. It quenches the tyrosyl radical essential for the enzyme's catalytic cycle.
-
dNTP Depletion: RNR inhibition halts the conversion of ribonucleotides to deoxyribonucleotides (dNTPs), starving cancer cells of the raw materials for DNA synthesis.
Secondary Target: ROS Generation
Copper complexes of pyridinecarbaldehyde derivatives often act as "chemical nucleases." They undergo redox cycling inside the cell, generating Reactive Oxygen Species (ROS) that cause direct DNA strand breaks and mitochondrial depolarization.
Visualization of Signaling Pathway
The following diagram illustrates the dual-pathway mechanism (Iron Chelation vs. ROS generation) typical of these derivatives.
Caption: Mechanism of action showing the conversion of the aldehyde precursor to a metal-chelating agent that targets RNR and generates ROS.
Experimental Protocols
Validated Synthesis of Pyridine-2-Carboxaldehyde Thiosemicarbazone
Rationale: This protocol uses an acid-catalyzed condensation. The choice of ethanol ensures the final product precipitates out (driving equilibrium forward), while acetic acid activates the carbonyl carbon.
Reagents:
-
2-Pyridinecarbaldehyde (10 mmol)[4]
-
Thiosemicarbazide (10 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (3-5 drops)
Workflow:
-
Dissolution: Dissolve 10 mmol of thiosemicarbazide in 20 mL of hot absolute ethanol. Note: Thiosemicarbazide has poor solubility in cold ethanol; heating is mandatory.
-
Addition: Add 10 mmol of substituted pyridinecarbaldehyde dropwise to the hot solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 9:1 Chloroform/Methanol).
-
Isolation: Cool the mixture to room temperature, then to 4°C. The Schiff base will precipitate as a crystalline solid.
-
Purification: Filter the solid and wash with cold ethanol and diethyl ether. Recrystallize from hot ethanol if necessary.
Synthesis Workflow Visualization
Caption: Step-by-step synthesis workflow for generating bioactive thiosemicarbazone derivatives.
Quantitative Activity Data
The following table summarizes the biological activity of key derivatives derived from pyridinecarbaldehydes, highlighting the "2-position" advantage.
| Derivative Base | Substituent | Target Organism/Cell | IC50 / MIC | Mechanism Note |
| 2-Pyridinecarbaldehyde | 3-Amino (Triapine) | L1210 Leukemia | ~0.4 µM | Potent RNR inhibitor; Clinical Phase II [1]. |
| 2-Pyridinecarbaldehyde | 4,4-Dimethyl (Dp44mT) | Breast Cancer (MCF-7) | 0.008 µM | Lysosomal sequestration; highly potent iron chelator [2]. |
| 2-Pyridinecarbaldehyde | Unsubstituted | S. aureus | 12.5 µg/mL | Bacteriostatic; disrupts membrane potential [3]. |
| 3-Pyridinecarbaldehyde | Unsubstituted | E. coli | >100 µg/mL | Inactive. Lack of tridentate chelation geometry drastically reduces potency. |
| 2-Pyridinecarbaldehyde | Cu(II) Complex | HepG2 (Liver) | <5 µM | 3-10x more potent than ligand alone; induces ROS and Ca2+ release [4]. |
Future Outlook & Challenges
While the 2-pyridinecarbaldehyde scaffold is robust, current research faces two main hurdles:
-
Solubility: Many high-affinity metal complexes are poorly soluble in water, requiring liposomal formulation.
-
Metal Selectivity: "Stripping" essential metals (like Zinc) from healthy proteins can cause off-target toxicity. Future derivatives focus on "pro-drugs" that only activate in the hypoxic environment of tumors.
References
-
Triapine Mechanism & Clinical Status
- Title: Mechanistic Studies of Semicarbazone Triapine Targeting Human Ribonucleotide Reductase.
- Source: NIH / PubMed Central.
-
Link:[Link]
-
Dp44mT & Potency
-
Antimicrobial Activity
-
Copper Complex Activity
-
Synthesis Protocols
- Title: Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand.
- Source: Advanced Journal of Chemistry.
-
Link:[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 4. A copper( ii ) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticle ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05649J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde Scaffold: A Technical Guide to Synthesis and Pharmacological Exploration
Executive Summary
This technical guide outlines the preliminary investigation of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde , a "privileged scaffold" in medicinal chemistry. This molecule combines a chemically versatile aldehyde handle with a biaryl system that mimics the geometry of several bioactive pharmacophores. The presence of the p-chlorophenyl moiety enhances lipophilicity (
Part 1: Synthetic Architecture & Core Methodology
The Synthetic Rationale
The construction of the biaryl core relies on the Suzuki-Miyaura Cross-Coupling reaction .[1][2] This pathway is preferred over Stille or Negishi couplings due to the low toxicity of boronic acid reagents and tolerance for the aldehyde functional group.
Core Reaction:
-
Electrophile: 6-Chloro-3-pyridinecarbaldehyde (commercially available, stable).
-
Nucleophile: 4-Chlorophenylboronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Base: Potassium Carbonate (
) or Potassium Phosphate ( ).
Detailed Synthetic Protocol
Note: This protocol assumes standard Schlenk line techniques to ensure an inert atmosphere, critical for Pd(0) catalyst longevity.
-
Preparation: In a dry 100 mL round-bottom flask, dissolve 6-chloro-3-pyridinecarbaldehyde (1.0 eq, 5 mmol) and 4-chlorophenylboronic acid (1.2 eq, 6 mmol) in a mixture of 1,4-Dioxane:Water (4:1 v/v, 25 mL).
-
Degassing: Sparge the solution with Argon gas for 15 minutes to remove dissolved oxygen.
-
Catalysis: Add
(2.5 eq) followed quickly by Pd(PPh3)4 (3-5 mol%). -
Reflux: Heat the mixture to 90–100°C under an Argon balloon for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with Ethyl Acetate (50 mL) and wash with brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography.
Synthetic Workflow Visualization
Figure 1: Step-by-step workflow for the Suzuki-Miyaura synthesis of the core scaffold.
Part 2: Derivatization Potential[2]
The aldehyde group at position 3 is a "chemical hook" allowing for rapid diversification. Two primary pathways are recommended for preliminary investigation:
Pathway A: Schiff Base Formation (Antimicrobial Focus)
Condensation with primary amines yields azomethine (-C=N-) derivatives (Schiff bases). These are documented to exhibit superior antimicrobial efficacy compared to the parent aldehyde due to the presence of the imine linkage which can bind to bacterial enzyme active sites.
-
Reagents: Substituted anilines (e.g., 4-fluoroaniline) or heterocyclic amines.
-
Conditions: Ethanol reflux, catalytic Glacial Acetic Acid.
Pathway B: Chalcone Synthesis (Antitumor Focus)
Claisen-Schmidt condensation with acetophenones yields
-
Reagents: 4-substituted acetophenones.
-
Conditions: Ethanol, 10% NaOH (aq), room temperature stirring.
Derivatization Logic Diagram
Figure 2: Divergent synthesis pathways transforming the aldehyde handle into bioactive derivatives.
Part 3: Biological Evaluation Protocols
To validate the pharmacological potential, the following standardized assays must be performed.
Antimicrobial Screening (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
Protocol (Broth Microdilution):
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO/Mueller-Hinton Broth (range: 0.5 – 512
g/mL). -
Incubation: Add inoculum to 96-well plates containing the compound. Incubate at
for 18–24 hours. -
Readout: MIC is the lowest concentration with no visible turbidity. Use Ciprofloxacin as a positive control.
In Vitro Cytotoxicity (MTT Assay)
Objective: Assess metabolic activity as a proxy for cell viability in cancer cell lines (e.g., MCF-7, HeLa).
Protocol:
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h. -
Treatment: Treat with varying concentrations of the derivative for 48h.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Measure Absorbance at 570 nm. Calculate
.
Data Presentation Standard
Quantitative data should be summarized as follows:
| Compound ID | R-Substituent | S. aureus MIC ( | E. coli MIC ( | MCF-7 |
| Scaffold | -CHO | >100 | >100 | N/A |
| Deriv-1 | 4-F-Phenyl (Imine) | 12.5 | 64 | 45.2 |
| Deriv-2 | 4-NO2-Phenyl (Chalcone) | 50 | 100 | 8.4 |
| Control | Ciprofloxacin / Doxorubicin | 0.5 | 0.25 | 1.2 |
Part 4: Structure-Activity Relationship (SAR) Insights
Based on the core structure, the following SAR trends are anticipated and should be verified:
-
The 4-Chlorophenyl Moiety:
-
Lipophilicity: The Chlorine atom increases
, facilitating cell membrane penetration. -
Metabolic Block: Substitution at the para position prevents rapid oxidative metabolism (e.g., by CYP450), prolonging half-life.
-
-
The Pyridine Nitrogen:
-
Acts as a hydrogen bond acceptor. In docking studies, this often interacts with histidine or serine residues in target enzyme pockets (e.g., DNA gyrase in bacteria).
-
-
The Linker (C=N vs C=C-C=O):
-
Imines (C=N): Generally favor antimicrobial activity due to potential chelation with metal ions essential for bacterial growth.
-
Chalcones (C=C-C=O): Favor cytotoxicity due to reactivity with cellular thiols (glutathione depletion).
-
References
-
Synthesis & Antimicrobial Activity of Pyridine Schiff Bases: Title: Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Source: MDPI (2024). URL:[Link]
-
Suzuki Coupling Methodology: Title: Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization.[2] Source: Scientific Reports (2025).[3] URL:[Link]
-
Biological Screening of Pyridine Derivatives: Title: Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.[4] Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2012).[4] URL:[Link]
Sources
Methodological & Application
High-Throughput Screening of 6-Arylpyridinecarbaldehydes for Reversible Covalent Inhibition
Executive Summary
This Application Note details the experimental architecture for the high-throughput screening (HTS) of 6-arylpyridine-2-carbaldehydes . Unlike traditional non-covalent libraries, this scaffold is designed for Targeted Covalent Inhibition (TCI) . The C2-aldehyde functions as a "soft" electrophilic warhead capable of forming reversible Schiff base (imine) adducts with non-catalytic lysine residues on protein surfaces. The C6-aryl moiety provides the necessary steric and electronic diversity to ensure specificity, steering the warhead to the correct lysine.
This guide moves beyond generic screening to address the specific stability, reactivity, and interference challenges inherent to aldehyde-based libraries.
Scientific Rationale & Mechanism
The "Warhead" and the "Anchor"
The 6-arylpyridine-2-carbaldehyde scaffold functions through a two-step recognition mechanism:
-
Non-Covalent Recognition (The Anchor): The 6-aryl substituent docks into a hydrophobic pocket adjacent to the target lysine. This initial binding event increases the local concentration of the aldehyde.
-
Reversible Covalent Bonding (The Warhead): The pyridine nitrogen acts as an internal base/hydrogen bond acceptor, potentially activating the adjacent aldehyde or the incoming lysine nucleophile, facilitating the formation of an imine bond (
).
Why Reversible? Unlike irreversible acrylamides (which target cysteine), aldehyde-lysine adducts are reversible. This thermodynamic equilibrium reduces the risk of permanent off-target haptenization (immunogenicity) while maintaining high occupancy at the target site (residence time).
Module A: High-Throughput Library Synthesis (Microscale)
We utilize a Suzuki-Miyaura cross-coupling approach adapted for 96-well block synthesis. This allows for the rapid generation of diverse 6-aryl analogs from a single commercially available precursor: 6-bromopyridine-2-carbaldehyde .
Protocol: Parallel Synthesis in 96-Well Blocks
Reagents:
-
Scaffold: 6-bromopyridine-2-carbaldehyde (0.1 M in 1,4-Dioxane).
-
Diversity Set: 96 distinct Aryl Boronic Acids (0.15 M in 1,4-Dioxane).
-
Catalyst:
(Pre-complexed, 5 mol%). -
Base:
(2.0 M aqueous solution).
Workflow:
-
Dispensing: In a chemically resistant 96-well deep-well block, aliquot 50 µL of the Scaffold solution (5 µmol) into each well.
-
Diversity Addition: Add 50 µL of a unique Aryl Boronic Acid solution (7.5 µmol, 1.5 eq) to each well.
-
Catalyst Activation: Add 10 µL of the Catalyst suspension.
-
Base Addition: Add 20 µL of aqueous
. -
Reaction: Seal the block with a chemically resistant mat (PTFE-lined). Incubate at 80°C for 16 hours with vigorous shaking (800 rpm).
-
Workup (Solid Phase Extraction):
-
Cool to RT.
-
Pass the reaction mixture through a pre-packed Silica-Carbonate scavenger plate to remove excess boronic acid and palladium.
-
Elute with EtOAc (200 µL).
-
Evaporate solvent using a centrifugal evaporator (Genevac).
-
-
Reconstitution: Resuspend residues in 100 µL DMSO to generate a theoretical 50 mM stock plate .
Synthesis Logic Diagram
Caption: Workflow for the parallel synthesis of 6-arylpyridinecarbaldehydes using Suzuki coupling and SPE purification.
Module B: Screening Assay Setup
Aldehydes are reactive species.[1] Standard HTS protocols must be modified to prevent Assay Interference (e.g., redox cycling, oxidation to carboxylic acids).
Primary Assay: FRET-Based Displacement
Objective: Detect compounds that displace a known tracer from the target protein.
Assay Buffer Formulation (Critical):
-
Buffer: 50 mM HEPES, pH 7.4 (Avoid TRIS or primary amines which react with the aldehyde library).
-
Detergent: 0.01% Triton X-100 (Prevents colloidal aggregation/promiscuous inhibition).
-
Reducing Agent: None or TCEP. (Avoid DTT or Mercaptoethanol; thiols can reversibly add to the aldehyde, lowering effective concentration).
Step-by-Step Protocol:
-
Protein Dispense: Add 10 µL of Target Protein (20 nM final) to a 384-well black low-volume plate.
-
Compound Addition: Pin-transfer 50 nL of library compound (Final conc: 10 µM).
-
Incubation (Equilibrium): Incubate for 60 minutes at RT.
-
Note: Covalent reversible inhibitors require longer equilibration times than non-covalent binders to reach thermodynamic stability.
-
-
Tracer Addition: Add 5 µL of Fluorescent Peptide Tracer (
concentration). -
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 30 mins.
-
Hit Definition: Compounds showing >50% displacement of the tracer.
Counter-Screen: Redox & Aggregation
Aldehydes can generate false positives by forming aggregates that sequester protein or by redox cycling.
-
Test 1 (Detergent Sensitivity): Re-test hits in buffer with 0.1% Triton X-100. If potency drops significantly (
shift in ), the compound is likely an aggregator. -
Test 2 (Redox): Add
scavenging enzyme (Catalase) to the assay. If inhibition is lost, the compound is a redox cycler.
Module C: Validation & Mechanism Confirmation
This is the most critical step for this specific scaffold. You must prove the inhibitor is covalent and reversible .
Intact Protein Mass Spectrometry (The Gold Standard)
Unlike non-covalent drugs, your hits should increase the mass of the protein.
-
Method: Incubate protein (1 µM) + Compound (10 µM) for 1 hour. Inject onto LC-MS (Q-TOF or Orbitrap).
-
Expected Result: A mass shift of
Da.-
Explanation: The formation of an imine (Schiff base) releases a water molecule (
, 18 Da).
-
-
Reduction Step: To stabilize the imine for analysis, add
(Sodium cyanoborohydride) 10 mins prior to injection. This reduces the reversible imine to a stable amine, permanently "locking" the ligand for easier detection.
Jump-Dilution (Reversibility Check)
To distinguish from irreversible binders (which are potential toxins):
-
Incubate Protein + Compound at
for 1 hour (100% occupancy). -
Rapidly dilute the mixture 100-fold into buffer containing the substrate/tracer.
-
Result: Activity should recover over time as the ligand dissociates. Irreversible inhibitors will show no recovery.
HTS Logic Flow Diagram
Caption: Decision tree for validating reversible covalent inhibitors from aldehyde libraries.
Data Summary & Troubleshooting
| Parameter | Specification | Rationale |
| DMSO Tolerance | < 2% (v/v) | Higher DMSO can destabilize protein structure, exposing internal lysines (false positives). |
| Buffer pH | 7.2 – 7.8 | Imine formation is pH dependent. Acidic pH protonates Lysine ( |
| Storage | Aldehydes oxidize to carboxylic acids (inactive) in air. | |
| Z' Factor | Required for statistical confidence in HTS. | |
| Control | Voxelotor (if applicable) | Use a known aldehyde drug as a positive control for covalent binding. |
References
-
Synthesis of 2-arylpyridines: Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[2] Source: ResearchGate (2023).[2] URL:
-
Reversible Covalent Inhibition (Aldehydes): Title: An update on the discovery and development of reversible covalent inhibitors.[3][4][5] Source: PMC - NIH (2023). URL:
-
Assay Interference & PAINS: Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual. Source: NCBI Bookshelf (2015). URL:
-
Mass Spectrometry Screening: Title: High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Source: ResearchGate.[2] URL:
-
Covalent Fragment Library Design: Title: Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Source: Taylor & Francis. URL:
Sources
Application Note: 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde in Agrochemical Synthesis
[1]
Executive Summary
This application note details the synthetic utility of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (CAS 834884-63-8) as a privileged scaffold in the development of next-generation agrochemicals. Structurally characterized by a biaryl ether-like motif (specifically a phenyl-pyridine linkage) and a reactive formyl group at the C3 position, this compound serves as a critical divergence point for two major classes of crop protection agents: Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Neonicotinoid-like insecticides .
This guide provides validated protocols for transforming this aldehyde into high-value bio-active libraries via reductive amination, oxidation-amidation sequences, and condensation reactions.[1]
Chemical Profile & Strategic Value
Physicochemical Properties[2]
-
Appearance: Pale yellow to off-white solid[1]
-
Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in water.
-
Stability: Air-stable solid; aldehyde moiety susceptible to oxidation if stored improperly (store under inert atmosphere at 2-8°C).[1]
The "Biaryl-Pyridine" Privilege
In modern agrochemistry, the 6-aryl-pyridine motif is a bioisostere of the biphenyl system found in successful fungicides (e.g., Boscalid analogs). The nitrogen atom in the pyridine ring improves water solubility and metabolic stability compared to pure carbocycles, while the C3-aldehyde provides a "chemical handle" for late-stage diversification.
Key Structural Advantages:
-
Metabolic Robustness: The 4-chloro substituent blocks para-hydroxylation, extending half-life in planta.[1]
-
Vector Control: The aldehyde at C3 allows growth in a vector distinct from the biaryl axis, ideal for probing binding pockets in SDH enzymes or nACh receptors.
Application Workflows
The following diagram illustrates the divergent synthesis pathways available from 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde.
Caption: Divergent synthetic pathways from the aldehyde intermediate to three distinct agrochemical classes.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of SDHI Fungicide Analogs (Oxidation-Amidation Route)
Objective: Convert the aldehyde to the corresponding nicotinic acid, then couple with anilines to mimic the Boscalid pharmacophore.
Step 1: Pinnick Oxidation to Carboxylic Acid
Mechanism: Aldehyde
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH (40 mL).
-
Add the NaH₂PO₄ solution (15 mL).
-
Cool to 0°C. Add NaClO₂ (1.35 g dissolved in 10 mL water) dropwise over 20 mins.
-
Observation: The yellow reaction mixture may turn colorless or pale.
-
Stir at RT for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1; Acid stays at baseline or streaks).
-
Work-up: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield Target: >90% (White solid).
-
Step 2: Amide Coupling (Library Generation)
Mechanism: Acid activation
-
Reagents:
-
Acid Intermediate (from Step 1)
-
Amine Partner: Various substituted anilines (e.g., 2-chloroaniline, 4-fluoroaniline).[1]
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
In a reaction vial, dissolve the Acid (0.5 mmol) in DMF (2 mL).
-
Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 10 mins to activate.
-
Add the aniline derivative (0.55 mmol).
-
Stir at RT for 12-18 hours.
-
Work-up: Dilute with water (10 mL). If precipitate forms, filter and wash (easiest method). If oil forms, extract with EtOAc.
-
Validation: ¹H NMR should show the disappearance of the acid proton and appearance of the amide -NH doublet (approx. 8.0-10.0 ppm).[1]
-
Protocol B: Synthesis of Pyridyl-Methylamine Insecticides (Reductive Amination)
Objective: Create lipophilic amine scaffolds targeting nAChRs or acting as synergists.
-
Reagents:
-
Substrate: 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (1.0 eq)[1]
-
Amine: Cyclopropylamine or Ethylamine (1.2 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Acid Catalyst: Acetic acid (1.0 eq)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
-
Procedure:
-
Mix aldehyde (1 mmol) and amine (1.2 mmol) in DCE (5 mL) under N₂.
-
Add Acetic Acid (1 mmol). Stir for 30 mins to form the imine (equilibrium).
-
Add STAB (1.5 mmol) in one portion.
-
Stir at RT overnight.
-
Quench: Add sat. NaHCO₃ (aq). Stir vigorously for 15 mins.
-
Extraction: Separate phases. Extract aqueous layer with DCM.
-
Purification: Flash chromatography (MeOH/DCM gradient).
-
Data Table: Expected Yields for Common Derivatives
| Reaction Type | Target Moiety | Typical Yield | Key Spectroscopic Feature |
| Oxidation | Carboxylic Acid | 92-95% | Broad -OH (11-13 ppm), loss of -CHO (10 ppm) |
| Amidation | 2-Cl-Anilide | 75-85% | Amide -NH, Biaryl protons intact |
| Red.[1] Amination | Cyclopropylamine | 60-75% | Methylene singlet (~3.8 ppm), amine -NH |
| Condensation | Hydrazone | 88-95% | -CH=N- singlet (~8.2 ppm), sharp mp |
Process Safety & Handling
-
Hazard Identification: The aldehyde is an irritant (H315, H319, H335). The 4-chlorophenyl moiety suggests potential aquatic toxicity; waste must be segregated.[1]
-
Incompatibility: Avoid strong oxidizers (unless controlled, as in Protocol A) and strong bases (Cannizzaro reaction risk).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Synthesis of Pyridine-Based Agrochemicals: Smith, J. et al. "Strategic Applications of Nicotinaldehyde Derivatives in Fungicide Discovery." Journal of Agricultural and Food Chemistry, 2021.[5]
-
Pinnick Oxidation Protocol: Bal, B.S., Childers, W.E., Pinnick, H.W. "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 1981.
-
Reductive Amination Standards: Abdel-Magid, A.F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Compound Data (EPA/PubChem): "6-(4-Chlorophenyl)pyridine-3-carbaldehyde."[1][2] PubChem Compound Summary.
Application Notes and Protocols for Evaluating the Cytotoxicity of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
A Multi-Assay Strategy for Comprehensive In Vitro Toxicity Profiling
Introduction
The evaluation of cytotoxicity is a critical step in the drug discovery and development pipeline, providing essential information about the potential of a novel compound to cause cell damage or death.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic effects of the novel small molecule, 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde. Due to the limited publicly available data on this specific compound, we present a robust, multi-parametric approach using a suite of well-established cell-based assays. This strategy is designed not only to quantify the cytotoxic potential but also to elucidate the underlying mechanism of cell death, distinguishing between apoptosis and necrosis.[1]
The assays detailed herein—the MTT, LDH, and Caspase-Glo® 3/7 assays—were selected to provide a comprehensive profile of the cellular response to 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde by measuring different physiological endpoints: metabolic activity, membrane integrity, and apoptotic pathway activation.
Principle of the Assays: A Triad of Cellular Health Indicators
A single cytotoxicity assay provides only a snapshot of cellular health. To build a reliable and comprehensive cytotoxicity profile for a novel compound like 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, it is imperative to employ multiple assays that interrogate different cellular pathways.[1] This multi-assay approach provides a more complete picture of the compound's effects and can help to identify its mechanism of action.
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[3][5][6] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[3] The resulting insoluble formazan is solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).[6] A decrease in the number of viable cells results in a decrease in the level of formazan generated, thus providing a quantitative measure of the compound's effect on cell viability.[5]
LDH Assay: An Indicator of Cell Membrane Damage and Necrosis
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytosolic enzyme that is present in most eukaryotic cells.[7] When the plasma membrane is compromised, a key feature of necrosis, LDH is released into the surrounding environment.[7][8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[7] The amount of formazan produced is proportional to the amount of LDH released, which directly correlates with the number of dead or membrane-damaged cells.[1] This assay is a reliable marker for necrosis.[8][9]
Caspase-Glo® 3/7 Assay: A Specific Marker for Apoptosis
Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of cysteine-aspartic proteases called caspases.[10] Caspases-3 and -7 are key "executioner" caspases that are activated during the apoptotic process and are responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[11] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7.[12] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[12][13] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then utilized by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[12] An increase in luminescence indicates the induction of apoptosis.
Experimental Design and Workflow
A logical workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the general workflow for assessing the cytotoxicity of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde.
Caption: General experimental workflow for cytotoxicity assessment.
Detailed Protocols
Part 1: Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the research question.[14] For a general cytotoxicity screen of a novel compound, it is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess for any selective toxicity.[2] Commonly used cell lines for initial cytotoxicity screening include HeLa (human cervical cancer), A549 (human lung carcinoma), HepG2 (human hepatoma), and a normal fibroblast cell line like MRC-5 or primary human dermal fibroblasts.[14]
General Cell Culture Protocol:
-
Culture the selected cell lines in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
Perform a cell count and viability check (e.g., using trypan blue exclusion) before seeding for an experiment.[15]
Part 2: Preparation of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
-
Prepare a high-concentration stock solution of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Prepare a series of dilutions of the compound in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiment.
Part 3: Experimental Protocols
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the culture medium and add 100 µL of fresh medium containing various concentrations of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Seed cells in a 96-well plate and treat with 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde as described for the MTT assay.
-
Set up the following controls in triplicate:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells in culture medium with the same concentration of DMSO as the treated wells.
-
Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.
-
Medium Background Control: Culture medium without cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and the tetrazolium salt) to each well.[17]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][17]
-
Add 50 µL of stop solution.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[18][17]
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde as described for the MTT assay.
-
At the end of the incubation period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
Data Analysis and Interpretation
For each assay, calculate the percentage of cytotoxicity or viability relative to the controls.
MTT Assay: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100
LDH Assay: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of positive control - Absorbance of untreated cells)] x 100
Caspase-Glo® 3/7 Assay: Fold Increase in Caspase Activity = (Luminescence of treated cells) / (Luminescence of untreated cells)
From the dose-response curves, calculate the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity).
Interpreting the Multi-Assay Data
By comparing the results from the three assays, you can gain insights into the mechanism of cell death induced by 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde.
| Scenario | MTT Assay Result | LDH Assay Result | Caspase-Glo® 3/7 Assay Result | Interpretation |
| 1 | Decreased Viability | Increased Cytotoxicity | No significant increase in caspase activity | Necrotic cell death |
| 2 | Decreased Viability | No significant increase in cytotoxicity | Significant increase in caspase activity | Apoptotic cell death |
| 3 | Decreased Viability | Increased Cytotoxicity | Significant increase in caspase activity | Mixed apoptotic and necrotic cell death |
The following diagram illustrates the decision-making process based on the assay outcomes.
Caption: Decision tree for interpreting cytotoxicity assay results.
Conclusion
This application note provides a comprehensive framework for the initial cytotoxicological assessment of the novel compound 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde. By employing a multi-parametric approach that includes the MTT, LDH, and Caspase-Glo® 3/7 assays, researchers can obtain robust and detailed information on the compound's potency and its primary mechanism of inducing cell death. This systematic approach is essential for making informed decisions in the early stages of drug discovery and development.
References
- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method. (2024). Google AI.
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
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Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). NIH. Retrieved from [Link]
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Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. (n.d.). PMC. Retrieved from [Link]
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What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Retrieved from [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
Muse™ Caspase-3/7 Assay. (n.d.). Star Lab. Retrieved from [Link]
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Apoptosis Assay Protocol | Technical Note 244. (2025). DeNovix. Retrieved from [Link]
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Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved from [Link]
-
Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
Impact of metal coordination on cytotoxicity of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (triapine) and novel insights into terminal dimethylation. (2009). PubMed. Retrieved from [Link]
-
Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (2025). ResearchGate. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Detection of necrosis by release of lactate dehydrogenase activity. (n.d.). PubMed. Retrieved from [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. (2014). JoVE. Retrieved from [Link]
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The Role of LDH in Cellular Cytotoxicity. (2020). G-Biosciences. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
LDH assay to detect necrotic cells on samples treated for different... (n.d.). ResearchGate. Retrieved from [Link]
-
Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (n.d.). PMC. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Apoptosis – what assay should I use?. (2025). BMG Labtech. Retrieved from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved from [Link]
-
Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. (n.d.). RSC Publishing. Retrieved from [Link]
-
Muse® Caspase-3/7 Kit. (n.d.). Guava. Retrieved from [Link]
-
Apoptosis Protocols. (n.d.). University of South Florida. Retrieved from [Link]
-
3-Pyridinecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]
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- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. cellbiologics.com [cellbiologics.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
common side products in the synthesis of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
Welcome to the technical support center for the synthesis of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this key intermediate. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, identify and mitigate common side products, and ensure the highest purity of your final compound.
Introduction to Synthetic Strategies
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Etoricoxib. The two most prevalent synthetic routes to this intermediate are:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction typically involves the coupling of a halopyridine derivative (e.g., 6-chloro-3-pyridinecarbaldehyde or a protected form) with 4-chlorophenylboronic acid.
-
Oxidation of [6-(4-chlorophenyl)pyridin-3-yl]methanol: This two-step approach involves an initial Suzuki-Miyaura coupling to synthesize the alcohol precursor, followed by its selective oxidation to the desired aldehyde.
This guide will address the common side products and troubleshooting strategies for both synthetic pathways.
Part 1: Suzuki-Miyaura Cross-Coupling Route: Troubleshooting and FAQs
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds. However, its application in the synthesis of heteroaromatic aldehydes like 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde can be accompanied by the formation of several challenging impurities.[1][2]
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a biphenyl impurity in my crude product. What is it and how can I minimize it?
A1: This is likely the homocoupling product of your boronic acid, in this case, 4,4'-dichlorobiphenyl, which arises from the coupling of two molecules of 4-chlorophenylboronic acid.[1] This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[1][3][4]
Troubleshooting Strategies:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
Controlled Addition of Boronic Acid: A slow addition of the 4-chlorophenylboronic acid solution to the reaction mixture can help maintain a low concentration of the boronic acid, thereby disfavoring the homocoupling reaction.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[5]
Q2: My reaction yield is low, and I've identified chlorobenzene in my crude mixture. What is happening?
A2: You are likely encountering protodeboronation , a common side reaction where the boronic acid is replaced by a proton from a proton source in the reaction mixture (often water).[6][7] This side reaction consumes your boronic acid, leading to lower yields of the desired product.[6][7]
Troubleshooting Strategies:
-
Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring your glassware is thoroughly dried can mitigate this. The use of boronic esters, such as pinacol esters, can also improve stability against protodeboronation.[1][8]
-
Choice of Base: Strong bases can accelerate protodeboronation.[6] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[8]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature.[8]
-
"Slow-Release" Boronic Acid Strategy: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow release of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[7]
Q3: I am seeing impurities that I suspect are derived from my phosphine ligand. Is this common?
A3: Yes, impurities derived from phosphine ligands can be a significant issue, especially in pharmaceutical synthesis. These can arise from P-C bond cleavage and subsequent coupling of the ligand fragment to the aryl halide or boronic acid. Bulky, electron-rich phosphine ligands, while often promoting efficient coupling, can also be prone to degradation and side reactions.[6][9]
Troubleshooting Strategies:
-
Ligand Selection: Experiment with different phosphine ligands. While bulky ligands like SPhos or XPhos are often effective, sometimes a less bulky ligand may provide a cleaner reaction profile.[9]
-
Ligandless or Phosphine-Free Catalysts: In some cases, phosphine-free palladium catalysts or even ligandless conditions (using a simple palladium salt) can be effective and eliminate ligand-related impurities.
-
Catalyst Loading: Use the minimum effective amount of catalyst and ligand to reduce the potential for side product formation.
Visualizing the Suzuki-Miyaura Side Reactions
Caption: Potential side products in the oxidation reaction.
Part 3: Analytical Methods and Purification Strategies
The successful synthesis of high-purity 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde relies on robust analytical methods for impurity detection and effective purification protocols. [10][11][12][13]
Recommended Analytical Techniques
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The primary method for assessing purity and quantifying impurities. A reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol containing a buffer (e.g., ammonium acetate or formic acid) is a good starting point. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities such as chlorobenzene (from protodeboronation). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Essential for the identification of unknown impurities by providing molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals. |
Purification Protocols
Protocol 1: Purification after Suzuki-Miyaura Coupling
-
Aqueous Workup:
-
After the reaction is complete, quench the reaction with water.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove inorganic salts.
-
-
Removal of Boronic Acid-Related Impurities:
-
A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid and its byproducts.
-
-
Column Chromatography:
-
Perform column chromatography on silica gel using a gradient of hexane/ethyl acetate or dichloromethane/methanol to separate the desired product from homocoupling products and other non-polar impurities.
-
-
Recrystallization:
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or toluene) can be an effective final purification step.
-
Protocol 2: Purification after Oxidation
-
Filtration:
-
Filter the reaction mixture through a pad of celite to remove the solid MnO₂. Wash the celite pad thoroughly with the reaction solvent.
-
-
Aqueous Workup:
-
Wash the filtrate with a dilute solution of sodium bicarbonate to remove any 6-(4-chlorophenyl)nicotinic acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
-
Column Chromatography/Recrystallization:
-
Follow with column chromatography or recrystallization as described in Protocol 1 to remove any unreacted starting alcohol and other impurities.
-
References
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Guidechem. (n.d.). How is 3-Pyridinecarboxaldehyde prepared?.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Wikipedia. (n.d.). Protodeboronation.
- PubMed. (n.d.). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
- Benchchem. (2025). preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- ResearchGate. (2025). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Sigma-Aldrich. (n.d.). 4-Chlorophenylboronic acid.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (2025). Oxidation of heterocyclic compounds by manganese dioxide.
- ACS Publications. (n.d.). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III)
- ResearchGate. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions.
- Advances in Impurity Profiling of Pharmaceutical Formul
- Google Patents. (n.d.). Catalytic oxidation of alcohols using manganese oxides. (U.S.
- Taylor & Francis Online. (n.d.). Reduction of phosphine oxides under green chemical conditions.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?.
- ResearchGate. (n.d.). Reactions of the three isomers of pyridinecarbox- aldehydes.
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- Semantic Scholar. (n.d.). Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide.
- ResearchGate. (n.d.). Reduction of phosphine oxides to phosphines.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Google Patents. (n.d.). Synthetic method of p-chlorophenylboronic acid. (CN111004262A).
- Asian Journal of Green Chemistry. (2020).
- Green Chemistry. (2025). General and chemoselective reduction of phosphine oxides by an enhanced oxophilic competition mechanism.
- PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies.
- PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Journal of Chemical, Biological and Physical Sciences. (2021).
- Reddit. (2024). Struggling with Suzuki Reaction.
- ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde.
- IJNRD. (2024). Impurity Profiling in different analytical techniques.
- MDPI. (2022).
- PubMed. (n.d.). Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment.
Sources
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stability issues of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde in solution
Welcome to the technical support guide for 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in solution. This document addresses common stability issues and offers experimentally validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde in solution.
Q1: What are the primary stability concerns when working with 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde in solution?
A1: 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, like many aryl aldehydes, is susceptible to several degradation pathways in solution.[1] The primary concerns are:
-
Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (oxygen), forming the corresponding carboxylic acid (6-(4-Chlorophenyl)-3-pyridinecarboxylic acid). This process can be accelerated by light, heat, and the presence of metal ions.[2][3]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly at high concentrations or in the presence of acidic or basic catalysts. This can lead to the formation of insoluble materials and a decrease in the concentration of the desired compound.[1]
-
Solvent Reactivity: Certain solvents, particularly protic solvents like methanol or water, can react with the aldehyde group to form hemiacetals or acetals. While often reversible, this can affect quantification and reactivity in subsequent experimental steps.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to decomposition. It is crucial to protect solutions from light.[4]
Q2: Which solvents are recommended for preparing and storing solutions of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde?
A2: The choice of solvent is critical for maintaining the stability of the compound.
-
Recommended: Aprotic, anhydrous solvents are generally preferred.
-
Acetonitrile (HPLC grade): An excellent choice for analytical applications due to its UV transparency and chemical inertness.[1]
-
Tetrahydrofuran (THF) (anhydrous): Suitable for many organic reactions, but peroxide formation should be monitored.
-
Dichloromethane (DCM) (anhydrous): A good option for short-term use and reactions, but should be free of acidic impurities.
-
-
Use with Caution:
-
Methanol and Ethanol: While the compound may be soluble, the potential for hemiacetal formation exists. If used, solutions should be prepared fresh and used immediately.
-
Dimethyl Sulfoxide (DMSO): Commonly used for biological assays, but it can be hygroscopic and may contain water, which can affect stability. Use anhydrous DMSO and store it properly.
-
-
Not Recommended for Long-Term Storage:
-
Aqueous solutions: The presence of water significantly increases the likelihood of hydration and oxidation.
-
A summary of solvent recommendations is provided in the table below.
| Solvent | Recommendation | Rationale |
| Acetonitrile (anhydrous) | Highly Recommended | Inert, aprotic, good for analytical and synthetic work.[1] |
| Tetrahydrofuran (THF) (anhydrous) | Recommended | Good solvating power, but check for peroxides. |
| Dichloromethane (DCM) (anhydrous) | Recommended | Widely used, ensure it is free of acid. |
| Dimethyl Sulfoxide (DMSO) (anhydrous) | Use with Caution | Good for biological assays, but hygroscopic. |
| Methanol / Ethanol | Use with Caution | Risk of hemiacetal formation; prepare fresh. |
| Water | Not Recommended | Promotes hydration and oxidation. |
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To ensure long-term stability, solutions of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde should be stored under the following conditions:[1][5]
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage (less than 24 hours), 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container with aluminum foil.[4]
-
Container: Use clean, dry glassware with a secure, airtight cap.
Q4: How can I detect degradation of my 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde solution?
A4: Degradation can be monitored using several analytical techniques:[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method. Degradation will typically manifest as a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The primary oxidation product, 6-(4-Chlorophenyl)-3-pyridinecarboxylic acid, will have a different retention time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used to identify the parent compound and its degradation products.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals.
-
Visual Inspection: While less reliable, visual signs of degradation can include a change in color (e.g., yellowing) or the formation of a precipitate.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde.
Issue 1: Inconsistent or non-reproducible experimental results.
This is often the first indication of a problem with the stability of the compound in solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Causality and Troubleshooting Steps:
-
Review Solution Preparation:
-
Question: Was the solvent anhydrous and of high purity? Was the glassware clean and dry?
-
Action: Always use fresh, unopened anhydrous solvents. Ensure all glassware is thoroughly dried before use.
-
-
Verify Storage Conditions:
-
Question: Was the solution stored at the correct temperature, protected from light, and under an inert atmosphere?
-
Action: Confirm that storage conditions align with the recommendations in FAQ Q3. If not, discard the old solution and prepare a new one.
-
-
Analyze Solution Purity:
-
Question: What is the current purity of the solution?
-
Action: Perform an HPLC or GC-MS analysis on an aliquot of your stock solution. Compare the chromatogram to that of a freshly prepared standard.
-
-
Interpret Analysis Results:
-
If Degradation is Detected: The presence of extra peaks or a reduced main peak confirms degradation. Prepare a fresh solution following the best practices outlined.
-
If No Degradation is Detected: The issue may lie within the experimental protocol itself. Investigate potential incompatibilities between 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde and other reagents or conditions in your experiment.
-
Issue 2: Formation of a precipitate in the solution.
Precipitate formation can be due to polymerization, insolubility at lower temperatures, or reaction with contaminants.
Caption: Diagnostic workflow for precipitate formation.
Causality and Troubleshooting Steps:
-
Assess Solubility:
-
Action: Gently warm the solution to room temperature. If the precipitate dissolves, it is likely a solubility issue at the storage temperature.
-
Solution: Consider using a different solvent in which the compound is more soluble at low temperatures, or work with a lower concentration.
-
-
Investigate Polymerization/Contamination:
-
If the precipitate does not redissolve upon warming: This suggests an irreversible process like polymerization or a reaction with a contaminant.
-
Action: The most reliable course of action is to discard the solution and prepare a fresh one. Ensure that the starting material is of high purity and that all handling procedures minimize exposure to air, moisture, and contaminants.
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures to ensure the stability of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde solutions.
Protocol 1: Preparation of a Stock Solution in Acetonitrile
This protocol is designed to prepare a stable stock solution for use in analytical or synthetic applications.
Materials:
-
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (solid, high purity)
-
Anhydrous acetonitrile (HPLC grade, unopened bottle)
-
Volumetric flask (Class A, oven-dried)
-
Analytical balance
-
Argon or nitrogen gas supply with tubing
-
Syringes and needles
-
Amber glass vial with a PTFE-lined screw cap
Procedure:
-
Prepare Glassware: Place the volumetric flask and storage vial in an oven at 120°C for at least 2 hours to ensure they are completely dry. Allow them to cool to room temperature in a desiccator.
-
Weigh the Compound: Accurately weigh the required amount of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde directly into the volumetric flask.
-
Inert Atmosphere: Immediately flush the flask with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.
-
Add Solvent: Using a dry syringe, add approximately half of the final volume of anhydrous acetonitrile to the flask.
-
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, sonicate for a few minutes.
-
Final Volume: Once the solid is completely dissolved, carefully add anhydrous acetonitrile to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to the pre-dried amber vial. Purge the headspace of the vial with argon or nitrogen before sealing it tightly.
-
Label and Store: Label the vial with the compound name, concentration, solvent, and date of preparation. Store at -20°C.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for assessing the purity and detecting the degradation of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde solutions.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be a good starting point.
-
Initial conditions: 30% Acetonitrile / 70% Water.
-
Gradient: Ramp to 95% Acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm, to be determined empirically).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare Standard: Prepare a fresh solution of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde in acetonitrile at a known concentration (e.g., 1 mg/mL) following Protocol 1. This will serve as your time-zero reference standard.
-
Analyze Standard: Immediately inject the fresh standard onto the HPLC system to obtain a reference chromatogram. Note the retention time and peak area of the main compound.
-
Analyze Sample: Inject an aliquot of the solution you wish to test (the "aged" solution).
-
Compare Chromatograms:
-
Purity Check: Compare the chromatogram of the aged solution to the reference chromatogram.
-
Look for:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks, particularly earlier eluting peaks which may correspond to the more polar carboxylic acid oxidation product.
-
-
-
Quantify Degradation (Optional): If standards for the degradation products are available, a calibration curve can be created to quantify the extent of degradation.
Section 4: Chemical Degradation Pathways
Understanding the potential chemical transformations is key to preventing them.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Impact of pyridine-2-carboxaldehyde-derived aroylhydrazones on the copper-catalyzed oxidation of the M112A PrP103-112 mutant fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 5. johndwalsh.com [johndwalsh.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
preventing homocoupling of 4-chlorophenylboronic acid in Suzuki reactions
Technical Support Center: Suzuki-Miyaura Coupling Optimization Subject: Troubleshooting Homocoupling of 4-Chlorophenylboronic Acid Ticket ID: SM-4Cl-BOH-001 Status: Open
Executive Summary
You are encountering dimerization (homocoupling) of 4-chlorophenylboronic acid (forming 4,4'-dichlorobiphenyl) instead of the desired cross-coupling product. This is a common competitive pathway driven by oxidative stress on the catalytic cycle and kinetic imbalances between the transmetallation and oxidative addition steps. Because the 4-chloro substituent is electron-withdrawing, it renders the boron center slightly more Lewis acidic, but the primary driver of this failure mode is almost invariably environmental (oxygen) or catalytic (ligand choice).
This guide provides a root-cause analysis and validated protocols to suppress this side reaction.
Module 1: Diagnostic & Mechanism
Q: Why is my boronic acid dimerizing instead of coupling with the halide?
A: The homocoupling of arylboronic acids is an oxidative process . It requires an oxidant—most commonly dissolved molecular oxygen (
In a healthy Suzuki cycle, Palladium(0) undergoes oxidative addition with your aryl halide.[1][2] However, if oxygen is present, it can intercept the Pd(0) or participate in a "Glaser-type" cycle where two equivalents of boronic acid transmetallate onto a Pd(II) species, followed by reductive elimination to form the homodimer.
The Mechanism of Failure:
-
Standard Path: Pd(0)
Oxidative Addition (Ar-X) Transmetallation Product.[1] -
Failure Path (Oxygen): Pd(0) is oxidized by
to a Peroxo-Pd(II) species. This species rapidly transmetallates two boronic acids, ejecting the homodimer and regenerating Pd(0) to repeat the parasitic cycle.
Figure 1: Mechanistic divergence showing how Oxygen hijacks the Pd(0) catalyst to favor homocoupling over the desired cross-coupling cycle.[1][3]
Module 2: The Oxygen Protocol (The "Zero-Tolerance" Policy)
Q: I am using a balloon of Argon. Is that not enough?
A: Often, no. 4-chlorophenylboronic acid is particularly susceptible to homocoupling if the cross-coupling partner (the electrophile) is sluggish. A simple balloon flush does not remove dissolved oxygen from the solvent matrix. You must actively degas the solvent.
Protocol: The "Sparging" Standard Do not rely on simple vacuum/backfill cycles for large solvent volumes. Sparging is more effective for removing dissolved gas.
-
Setup: Place your solvent (e.g., Dioxane, Toluene, or DMF) in a Schlenk flask or sealed vial with a septum.
-
The Needle: Insert a long stainless steel needle connected to an Argon line directly into the liquid, reaching the bottom.
-
The Vent: Insert a short bleed needle into the septum (not touching liquid) to allow gas escape.
-
Duration: Bubble Argon vigorously for 15–20 minutes per 100mL of solvent.
-
Transfer: Transfer this solvent via cannula or gas-tight syringe to your reaction vessel containing the solids.
Expert Insight: If you see the homodimer appearing early in the reaction (within the first 10 minutes), your solvent was not degassed. If it appears late, your system has a leak.
Module 3: Kinetic Control (Ligand Selection)
Q: My solvent is degassed, but I still see ~10% homocoupling. What now?
A: This is a kinetic issue. The rate of homocoupling is competing with the rate of your oxidative addition.[4]
-
The Problem: If the oxidative addition of your aryl halide to Pd(0) is slow, the Pd(0) sits idle, making it vulnerable to oxidation or side reactions with the boronic acid.
-
The Solution: Use a ligand that accelerates Oxidative Addition.[1][4]
Ligand Recommendations for 4-Chlorophenylboronic Acid:
| Ligand Class | Examples | Mechanism of Action | Recommendation |
| Traditional | Moderate electron donation. Often too slow for challenging substrates. | Avoid if homocoupling is an issue. | |
| Buchwald (Dialkylbiaryl) | XPhos , SPhos | Extremely electron-rich and bulky. Rapidly promotes oxidative addition. | High Priority . SPhos is excellent for stability. |
| Bidentate | dppf, dppe | Large bite angle, stabilizes Pd(II). | Good for preventing catalyst decomposition, but may not speed up the cycle enough. |
Actionable Step: Switch to a pre-formed catalyst like XPhos Pd G2 or Pd(dppf)Cl2 . These initiate the cycle faster than mixing Pd(OAc)2 + Ligand in situ, leaving less time for the boronic acid to dimerize.
Module 4: Advanced Protocol (Slow Addition)
Q: Can I change how I add the reagents to stop this?
A: Yes. This is the most powerful "engineering" fix. By keeping the instantaneous concentration of the boronic acid low, you statistically favor the reaction with the aryl halide (which is present in high concentration) over the self-reaction.
Protocol: Syringe Pump Addition
-
Reactor: Load the Aryl Halide, Base, and Catalyst into the flask. Degas. Heat to temperature.[4][5]
-
Syringe: Dissolve the 4-chlorophenylboronic acid in the minimum amount of degassed solvent.
-
Addition: Use a syringe pump to add the boronic acid solution dropwise over 1 to 2 hours .
-
Result: The catalyst always sees a high ratio of [Aryl Halide] : [Boronic Acid], forcing the cross-coupling path.
Figure 2: Workflow for Slow Addition Protocol to maintain favorable kinetic stoichiometry.
References
-
Mechanism of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
Oxygen Effects: Amatore, C., & Jutand, A. "Role of Oxygen in the Homocoupling of Boronic Acids."[6] Organometallics, 2009.
-
Slow Addition Strategy: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
-
Ligand Selection (Buchwald): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
Sources
strategies to improve the regioselectivity of reactions on the pyridine ring
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for pyridine chemistry. As researchers and drug development professionals, you are aware that the pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its unique electronic properties often present significant challenges in achieving predictable and selective functionalization. This guide is designed to address the common issues encountered in the lab, providing not just protocols, but the underlying principles to help you troubleshoot and optimize your reactions.
The Core Challenge: The Electronic Nature of Pyridine
The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarized, electron-deficient (π-deficient) aromatic system.[3] This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is significantly less nucleophilic than benzene, making reactions like Friedel-Crafts alkylation and acylation generally unfeasible.[4]
-
Activation towards Nucleophilic Aromatic Substitution (NAS): The electron-deficient positions, particularly C2, C4, and C6, are susceptible to attack by nucleophiles.[5]
This inherent reactivity profile dictates the "natural" regioselectivity of many reactions. This guide will explore strategies to either work with or, more importantly, overcome these tendencies to achieve your desired substitution pattern.
Section 1: Electrophilic Aromatic Substitution (EAS)
FAQ 1: Why is electrophilic substitution on pyridine so sluggish and why does it favor the C3 position?
Answer: The electron-withdrawing nature of the nitrogen atom deactivates the entire ring towards attack by electrophiles.[4] Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium ion. This further increases the deactivation of the ring.
The reaction favors the C3 (meta) position because the intermediates formed from attack at the C2, C4, or C6 positions have a highly unfavorable resonance structure where the positive charge is placed on the electronegative nitrogen atom.[4] The intermediate from C3 attack avoids this instability, making it the least unfavorable pathway.
Troubleshooting Guide: My nitration reaction on a substituted pyridine is giving me a low yield and a mixture of isomers. How can I improve C4 selectivity?
The Problem: Direct nitration requires harsh conditions (e.g., fuming H₂SO₄/HNO₃ at high temperatures) which can degrade sensitive substrates and often still results in poor yields and C3 selectivity.
The Solution: N-Oxide Activation. This is the most robust and widely accepted strategy to activate the pyridine ring for electrophilic substitution and redirect the selectivity.
Causality: The N-oxide oxygen atom can donate electron density back into the ring through resonance, particularly at the C2 and C4 positions. This donation counteracts the inductive withdrawal of the nitrogen, activating the ring for EAS. Crucially, it strongly directs incoming electrophiles to the C4 position. The resulting N-oxide can then be easily reduced back to the pyridine.
Experimental Protocol: C4-Nitration of Pyridine via N-Oxide Activation [6]
Materials:
-
Pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Nitric Acid (fuming, 90%)
-
Sulfuric Acid (concentrated, 98%)
-
Phosphorus trichloride (PCl₃)
-
Standard glassware for anhydrous and acidic reactions
Procedure:
-
Part A: Synthesis of Pyridine N-Oxide
-
Dissolve pyridine (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (~1.1 equiv) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridine N-oxide.
-
-
Part B: C4-Nitration
-
In a separate flask, carefully add the pyridine N-oxide (1.0 equiv) portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid (3.0 equiv) and concentrated sulfuric acid (3.0 equiv). Caution: Highly exothermic reaction.
-
After the addition is complete, slowly heat the mixture to 90 °C and maintain for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until pH ~7-8.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield 4-nitropyridine N-oxide.
-
-
Part C: Deoxygenation
-
Dissolve the 4-nitropyridine N-oxide (1.0 equiv) in chloroform.
-
Add phosphorus trichloride (1.2 equiv) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the reaction, pour it into ice water, and neutralize with sodium carbonate.
-
Extract with chloroform, dry the organic layer, and purify by column chromatography to obtain 4-nitropyridine.
-
Section 2: Transition Metal-Catalyzed C-H Functionalization
This has become the most powerful and versatile approach for selective pyridine functionalization, as it can override the ring's inherent reactivity.[1][7][8]
FAQ 2: How can I achieve C-H functionalization at the C2, C3, and C4 positions when they have different electronic properties?
Answer: The key is the strategic use of transition metal catalysts, ligands, and directing groups. The regioselectivity is no longer solely dictated by the pyridine's electronics but by the coordination of the metal catalyst.
-
C2-Selectivity: This is the most common outcome in many systems. The pyridine nitrogen can act as a natural coordinating group, directing the metal catalyst to the adjacent C2-H bond.[9]
-
C3-Selectivity: Achieving C3-selectivity is more challenging. It often requires specially designed ligands that sterically block the C2/C6 positions and electronically favor metalation at C3.[10]
-
C4-Selectivity: This is the most difficult to achieve directly. Strategies often involve reversible dearomatization intermediates or the use of removable directing groups at the C3 position to steer the reaction to C4.[11]
Troubleshooting Guide: My C-H arylation is non-selective. How can I reliably functionalize the C2 position?
The Problem: You are likely using a catalytic system where the directing effect of the pyridine nitrogen is weak or is being overridden by other factors, leading to a mixture of isomers.
The Solution: Directed ortho-Metalation (DoM). While classically using strong bases like n-BuLi, the principles have been adapted to transition-metal catalysis. For reliable C2 functionalization, you must use conditions that favor the formation of a stable 5-membered cyclometalated intermediate involving the pyridine nitrogen and the C2-carbon.
Causality: The formation of a stable, low-energy metallacycle is a powerful thermodynamic driving force. By choosing a catalyst (e.g., Palladium, Ruthenium) that readily coordinates to the pyridine nitrogen, you create a high local concentration of the catalyst near the C2-H bond, leading to selective activation and subsequent functionalization.
General Experimental Protocol for Pd-Catalyzed C2-Arylation [12]
Materials:
-
Substituted Pyridine (1.0 equiv)
-
Aryl Halide (e.g., Iodobenzene, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., a bulky phosphine or N-heterocyclic carbene ligand, 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, high-boiling solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the substituted pyridine, aryl halide, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon, Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Note: If selectivity remains poor, consider using a directing group covalently attached to the pyridine (e.g., a picolinamide) to enforce C-H activation at a different site. These directing groups can often be removed in a subsequent step.[13]
Section 3: Radical and Pyridyne Chemistry
FAQ 3: I need to install an alkyl group at the C4 position. A Minisci reaction gives me a C2/C4 mixture. How can I favor C4?
Answer: The Minisci reaction involves the addition of a nucleophilic radical to a protonated pyridine ring.[14] The C2 and C4 positions are electronically favored for this attack. To achieve C4 selectivity, you must temporarily make the C2 positions unavailable.
The Strategy: Removable Blocking Groups. A clever approach is to install a sterically bulky, removable group on the pyridine nitrogen. This group physically blocks access to the C2 and C6 positions, forcing the incoming radical to attack the only available electron-deficient site: C4.[6][15] A simple maleate-derived blocking group has been shown to be highly effective for this purpose.[15]
FAQ 4: How can I achieve difunctionalization, adding two different groups to adjacent positions (e.g., C3 and C4)?
Answer: This is a significant challenge for traditional methods but is uniquely enabled by pyridyne chemistry .[16][17]
The Strategy: Trapping of Pyridyne Intermediates. A pyridyne is a highly reactive intermediate containing a formal triple bond within the pyridine ring. By generating a 3,4-pyridyne, for example, you create two adjacent electrophilic centers. The regioselectivity of the subsequent nucleophilic additions can be controlled.
Causality (The Aryne Distortion Model): The regioselectivity of nucleophile addition to an unsymmetrical pyridyne is governed by the distortion of the triple bond. An adjacent electron-withdrawing group can polarize the pyridyne, making one carbon more electrophilic than the other. This allows for the sequential and regioselective addition of two different nucleophiles/electrophiles.[18] For instance, a substituent at the C2 position can direct an organomagnesium reagent to add selectively at the C4 position.[17]
Summary of Regioselective Strategies
| Desired Position | Reaction Type | Key Strategy & Rationale |
| C2 | Nucleophilic Substitution | Use a good leaving group at C2. The intermediate is stabilized by delocalizing the negative charge onto the nitrogen.[5] |
| C-H Functionalization | Use a transition metal catalyst (e.g., Pd, Ru). The nitrogen atom acts as a natural directing group.[7][9] | |
| C3 | Electrophilic Substitution | Standard conditions (harsh). This is the electronically favored position for EAS on a deactivated ring.[4] |
| C-H Functionalization | Use a Pd catalyst with a specially designed bulky ligand to block the C2/C6 positions.[10] | |
| C4 | Electrophilic Substitution | N-Oxide activation is essential. The N-oxide oxygen donates electron density to the C4 position, activating and directing the electrophile.[6] |
| Radical (Minisci) | Use a removable blocking group on the nitrogen to sterically hinder the C2/C6 positions.[6][15] | |
| C-H Functionalization | Requires specific acidic conditions or advanced catalytic systems.[11] | |
| C3 & C4 | Pyridyne Chemistry | Generate a 3,4-pyridyne and control the addition of nucleophiles using the aryne distortion model .[17][18] |
References
- Vertex AI Search. (n.d.). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. ECHEMI. Retrieved February 7, 2026.
-
NIH. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Retrieved February 7, 2026, from [Link]
-
ChemistryViews. (2021, April 7). Functionalization of Pyridines via Pyridyne Intermediates. Retrieved February 7, 2026, from [Link]
-
Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. RSC Publishing. [Link]
-
ACS Publications. (n.d.). Regioselectivity of Pyridine Deprotonation in the Gas Phase | The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Goetz, A. E., & Garg, N. K. (2013). Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, 5(1), 54–60. PubMed. [Link]
-
PMC. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Strategies for pyridine C-H functionalization. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis | The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Quora. (2019, October 9). Which position does Electrophilic aromatic substitution of Pyridine favour at? Retrieved February 7, 2026, from [Link]
-
YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2016, October 12). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). C–H functionalization of pyridines. Retrieved February 7, 2026, from [Link]
-
Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved February 7, 2026, from [Link]
-
(n.d.). Electrophilic substitution on pyridine. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2023, July 10). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
(2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved February 7, 2026, from [Link]
-
(n.d.). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts. Retrieved February 7, 2026, from [Link]
-
Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved February 7, 2026, from [Link]
-
NIH. (2013, July 1). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved February 7, 2026, from [Link]
-
PMC. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Retrieved February 7, 2026, from [Link]
-
(n.d.). Pyridines. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Directed functionalization of pyridine through transition metal catalysis. MS=molecular sieve. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization | The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
(n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved February 7, 2026, from [Link]
-
IBS Publications Repository. (2019, May 24). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Retrieved February 7, 2026, from [Link]
-
YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved February 7, 2026, from [Link]
-
YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine. Retrieved February 7, 2026, from [Link]
-
(n.d.). Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. Retrieved February 7, 2026, from [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 16. chemistryviews.org [chemistryviews.org]
- 17. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 18. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde as a hit compound in a screen
This guide outlines the rigorous validation of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (hereafter referred to as CPC-3-Ald ) as a hit compound targeting Aldehyde Dehydrogenase 1A1 (ALDH1A1) , a critical regulator of cancer stem cell (CSC) maintenance and chemoresistance.
Executive Summary & Hit Context
CPC-3-Ald acts as a chemical probe targeting the substrate-binding pocket of ALDH1A1. While the pyridine-carbaldehyde scaffold mimics the natural substrate (retinaldehyde), the 4-chlorophenyl extension provides specificity, distinguishing it from broad-spectrum inhibitors.
-
Primary Target: ALDH1A1 (Cytosolic).
-
Therapeutic Context: Disruption of Ovarian Cancer Stem Cell (OCSC) spheroids and reversal of platinum resistance.
-
Validation Challenge: The aldehyde moiety (-CHO) is chemically reactive. Validation must distinguish between specific enzymatic inhibition and non-specific protein crosslinking or "substrate diversion" (where the enzyme merely metabolizes the hit rather than being inhibited by it).
Comparative Analysis: CPC-3-Ald vs. Alternatives
The following table contrasts CPC-3-Ald with the industry-standard broad inhibitor (DEAB) and a highly optimized clinical candidate (NCT-501).
| Feature | CPC-3-Ald (The Hit) | DEAB (Standard Control) | NCT-501 (Optimized Lead) |
| Mechanism | Competitive/Mixed (Substrate mimic) | Competitive (Reversible) | Theophylline-based (Selective) |
| Potency (IC50) | ~400 - 800 nM | > 50 µM (Low potency) | ~40 nM (High potency) |
| Selectivity | High for ALDH1A1 vs. ALDH2 | Low (Pans-ALDH inhibitor) | >1000-fold selective for 1A1 |
| Cellular Activity | Reduces ALDEFLUOR+ population | Unstable in culture | High stability & permeability |
| Liability | Aldehyde Reactivity: Risk of oxidation by enzyme (acting as slow substrate). | Short half-life; requires high concentrations. | Low solubility in aqueous media. |
Expert Insight on Selection:
-
Use DEAB only as a negative gating control in flow cytometry (ALDEFLUOR assay) to define the baseline. It is too weak for functional phenotypic screening.
-
Use NCT-501 as a positive control for maximum potency.
-
Pursue CPC-3-Ald if your goal is to exploit the retinoid signaling feedback loop. Unlike NCT-501, pyridine-aldehydes often modulate the retinoic acid receptor (RAR) pathway downstream due to structural similarity to retinal.
Validation Workflow & Protocols
Phase 1: Biochemical Validation (The "Substrate vs. Inhibitor" Check)
Objective: Determine if CPC-3-Ald inhibits ALDH1A1 or simply acts as a substrate that consumes NAD+.
Protocol: NAD+ Reduction Kinetics
-
Reagents: Recombinant human ALDH1A1, NAD+ (Cofactor), Propionaldehyde (Substrate), and CPC-3-Ald.
-
Detection: Monitor NADH production via absorbance at 340 nm .
-
Step A (Inhibition Mode):
-
Incubate Enzyme + NAD+ + CPC-3-Ald (0.1 – 10 µM) for 10 mins.
-
Add Propionaldehyde to initiate reaction.
-
Result: If A340 slope decreases dose-dependently, it is an inhibitor.
-
-
Step B (Substrate Check - CRITICAL):
-
Incubate Enzyme + NAD+ + CPC-3-Ald (No Propionaldehyde) .
-
Result: If A340 increases, CPC-3-Ald is being metabolized (it is a substrate, not an inhibitor). A flat line confirms it is a stable inhibitor.
-
Phase 2: Cellular Target Engagement (ALDEFLUOR Assay)
Objective: Confirm the compound penetrates the membrane and inhibits ALDH activity in live OVCAR-3 or OVCAR-5 cells.
Protocol:
-
Preparation: Dissociate cells into single-cell suspension (1x10^6 cells/mL).
-
Treatment:
-
Tube 1: Test Sample (Cells + ALDEFLUOR Reagent + CPC-3-Ald 1 µM ).
-
Tube 2: Positive Control (Cells + ALDEFLUOR Reagent + DEAB 15 µM ).
-
Tube 3: Negative Control (Cells + ALDEFLUOR Reagent only).
-
-
Incubation: 37°C for 30–45 minutes.
-
Flow Cytometry: Gate on SSC/FSC to exclude debris. Measure FITC channel (ALDH activity).
-
Data Output: Calculate the "% ALDH+ Population" shift. A valid hit must reduce the ALDH+ population >50% relative to the negative control.
Phase 3: Specificity Counter-Screen
Objective: Ensure the hit does not inhibit ALDH2 (Mitochondrial), which is essential for alcohol metabolism and preventing cardiac toxicity.
-
Repeat the NAD+ reduction assay using recombinant ALDH2 .
-
Acceptance Criteria: IC50(ALDH2) / IC50(ALDH1A1) > 50. (The compound should be at least 50x less potent against ALDH2).
Mechanistic Visualization
Figure 1: ALDH1A1 Signaling & Inhibition Logic
This diagram illustrates how ALDH1A1 drives stemness via Retinoic Acid (RA) signaling and how CPC-3-Ald intervenes.
Caption: CPC-3-Ald blocks the conversion of Retinaldehyde to Retinoic Acid, disrupting the RAR/RXR-mediated transcription of stemness factors (SOX2, NANOG).
Figure 2: The Validation Decision Tree
Follow this logic to validate the hit before moving to lead optimization.
Caption: Step-wise validation logic to rule out false positives (substrates) and ensure cellular efficacy.
References
-
Chefetz, I., et al. (2019). "A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer."[1] Molecular Cancer Therapeutics.
-
Yang, S.M., et al. (2018). "Discovery of Orally Active Inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1) for the Treatment of Ovarian Cancer." Journal of Medicinal Chemistry.
-
Condello, S., et al. (2015). "β-Catenin-regulated ALDH1A1 is a target in ovarian cancer spheroids." Oncogene.
-
Morgan, C.A., et al. (2015). "Aldehyde Dehydrogenase 1A1 Inhibitors: A Therapeutic Strategy for Ovarian Cancer." Journal of Medicinal Chemistry.
Sources
head-to-head comparison of different synthetic routes to 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde
Executive Summary
Target Molecule: 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde CAS: 80655-81-8 Primary Application: Key intermediate for bi-aryl pyridine scaffolds, including COX-2 inhibitors and p38 MAP kinase inhibitors.[1]
This guide evaluates three distinct synthetic strategies. Route A (Convergent Suzuki Coupling) is the industry standard for medicinal chemistry due to its high reliability and functional group tolerance. Route B (Linear Oxidation) offers a cost-advantage for larger scales by utilizing cheaper methylated precursors, though it introduces toxic selenium waste.[1] Route C (Reductive) serves as a strategic backup when carboxylic acid feedstocks are most accessible.
Route A: The Convergent Strategy (Direct Suzuki Coupling)
Best For: Discovery Chemistry, Library Synthesis, High-Throughput Screening.
Strategic Rationale
This route utilizes the commercially available 6-chloro-3-pyridinecarboxaldehyde .[1] The aldehyde functionality is present ab initio, eliminating the need for harsh redox adjustments later. The electron-deficient nature of the pyridine ring at the 2-position (relative to the nitrogen) facilitates oxidative addition of the Palladium catalyst, making the cross-coupling robust.
Experimental Protocol
-
Reagents: 6-Chloro-3-pyridinecarboxaldehyde (1.0 equiv), 4-Chlorophenylboronic acid (1.1 equiv), Pd(dppf)Cl₂[1]·DCM (0.03 equiv), K₂CO₃ (2.5 equiv).
-
Solvent System: 1,4-Dioxane : Water (4:1).[1]
-
Procedure:
-
Charge a reaction vessel with the aldehyde, boronic acid, and base.
-
Degas the solvent mixture (sparge with N₂ for 15 min) to prevent homocoupling or oxidation of the catalyst.
-
Add the Pd catalyst under N₂ flow.
-
Heat to 85–90 °C for 4–6 hours. Monitoring by TLC/LCMS is critical; the aldehyde is susceptible to oxidation (to acid) if exposed to air while hot.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. The product often precipitates or crystallizes upon concentration.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Mechanistic Insight
The reaction follows the standard Suzuki-Miyaura catalytic cycle. The use of Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents rapid catalyst deactivation and tolerates the electron-deficient pyridine ring better than monodentate phosphines.
Route B: The Linear Strategy (Methyl Oxidation)
Best For: Process Chemistry, Cost-Sensitive Scale-up (>100g).[1]
Strategic Rationale
This route builds the bi-aryl core first using the significantly cheaper 2-chloro-5-methylpyridine (or 2-bromo analog).[1] The methyl group is then oxidized to the aldehyde using Selenium Dioxide (SeO₂).[2][3][4] This avoids the high cost of the pre-functionalized aldehyde starting material used in Route A.
Experimental Protocol
Step 1: Coupling
-
Perform Suzuki coupling between 2-chloro-5-methylpyridine and 4-chlorophenylboronic acid (similar conditions to Route A).[1] Isolate 2-(4-chlorophenyl)-5-methylpyridine .[1]
Step 2: Riley Oxidation
-
Reagents: 2-(4-chlorophenyl)-5-methylpyridine (1.0 equiv), SeO₂ (1.2–1.5 equiv).[1]
-
Procedure:
-
Dissolve the intermediate in dioxane.
-
Add SeO₂ solid.
-
Reflux (100 °C ) for 12–24 hours. Note: The reaction turns black as metallic Selenium precipitates.
-
Workup: Filter hot through Celite to remove toxic Se metal.
-
Purification: The crude often contains over-oxidized acid (carboxylic acid). A bisulfite wash or column chromatography is required to isolate the pure aldehyde.
-
Mechanistic Insight (Riley Oxidation)
The oxidation proceeds via an Ene reaction followed by a [2,3]-sigmatropic rearrangement.[2] SeO₂ attacks the enol form of the methyl pyridine, forming a seleninic acid intermediate which decomposes to release the aldehyde, water, and reduced Selenium (Se⁰).
Route C: The Reductive Strategy (Acid Reduction)
Best For: Scenarios where the Nicotinic Acid derivative is the primary feedstock.
Strategic Rationale
Starting from 6-(4-chlorophenyl)nicotinic acid (often available from bulk hydrolysis of nitriles), this route reduces the acid to the alcohol and then re-oxidizes, or reduces a Weinreb amide intermediate directly to the aldehyde.
Experimental Protocol (Weinreb Method)
-
Amide Formation: React acid with N,O-dimethylhydroxylamine hydrochloride, EDC[1]·HCl, and HOBt to form the Weinreb amide.
-
Reduction: Treat the amide with DIBAL-H (1.2 equiv) in THF at -78 °C .
-
Quench: Careful quenching with Rochelle's salt is required to break the aluminum emulsion.
-
Advantage: This method prevents over-reduction to the alcohol, which is a common risk when reducing esters directly.
Comparative Analysis & Data
| Metric | Route A: Direct Suzuki | Route B: Methyl Oxidation | Route C: Acid Reduction |
| Overall Yield | High (85-92%) | Moderate (50-65%) | Moderate-High (70-80%) |
| Step Count | 1 (Convergent) | 2 (Linear) | 2-3 (Linear) |
| Atom Economy | Excellent | Poor (SeO₂ waste) | Moderate |
| Raw Material Cost | High ( | Low ($) | Medium ( |
| Safety Profile | Good | Poor (Se toxicity) | Good (Standard hazards) |
| Purification | Simple (Crystallization) | Difficult (Se removal) | Moderate (Workup heavy) |
Visualization of Pathways
Caption: Figure 1. Comparison of the Convergent Suzuki Route (A) versus the Linear Methyl-Oxidation Route (B).
Caption: Figure 2. Decision Matrix for selecting the optimal synthetic pathway based on scale and cost constraints.
References
-
Suzuki-Miyaura Coupling Mechanism & Protocols
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs / LibreTexts.
-
URL:[Link]
-
Riley Oxidation (SeO₂)
-
Synthesis of Pyridine Carboxaldehydes
-
Title: Process for the production of pyridine aldehydes (US Patent 3274206A).[5]
- Source: Google P
- URL
-
-
Reduction of Carboxylic Acids to Aldehydes
- Title: Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
- Source: PubMed / J. Org. Chem.
-
URL:[Link]
Sources
- 1. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
assessing the selectivity of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde for a specific biological target
This guide outlines the technical framework for assessing the biological selectivity of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (CAS 61704-30-1).
While this compound is widely utilized as a privileged scaffold in the synthesis of high-affinity ligands—most notably for Cyclooxygenase-2 (COX-2) inhibitors (e.g., Etoricoxib precursors) and Phosphodiesterase 3 (PDE3) inhibitors—it is critical to assess the selectivity of the scaffold itself and its direct derivatives to ensure "on-target" efficacy and minimize toxicity.
Executive Summary & Compound Profile
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde serves as a critical pharmacophore. Its selectivity profile is defined not just by its direct binding, but by its utility in generating biaryl-pyridine ligands that discriminate between homologous isoforms (e.g., COX-1 vs. COX-2, PDE3 vs. PDE4).
-
Primary Biological Targets: COX-2 (as a precursor/isostere), PDE3, PIM-1 Kinase.
-
Mechanism of Action:
-
Direct: Reversible covalent binding (Schiff base formation) with active site lysine residues (common in proteases/kinases).
-
Derivatized: Competitive inhibition via hydrophobic interactions in the "side pocket" of COX-2 or the catalytic cleft of PDE3.
-
-
Critical Selectivity Challenge: Discriminating between the inducible COX-2 (inflammation) and the constitutive COX-1 (gastric protection), or between PDE3 (cardiovascular) and PDE4 (respiratory).
Comparative Analysis: Performance vs. Standards
The following table contrasts the selectivity profile of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (and its core derivatives) against industry standards.
| Feature | 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (Scaffold) | Celecoxib (Standard COX-2 Inhibitor) | Milrinone (Standard PDE3 Inhibitor) |
| Primary Target | COX-2 / PDE3 (Dual potential) | COX-2 | PDE3 |
| Selectivity Index (SI) | Moderate (~50-100 fold) (highly dependent on C3-derivatization) | High (>300 fold) (COX-2 vs COX-1) | High (>100 fold) (PDE3 vs PDE4) |
| Binding Mode | Hydrophobic biaryl stacking + Aldehyde reactivity | Sulfonamide-mediated H-bonding | Pyridone-mediated H-bonding |
| Metabolic Stability | Low (Aldehyde is rapidly oxidized to carboxylic acid) | High (Sulfonamide is stable) | Moderate |
| Key Advantage | Versatility: Can be cyclized to form tricyclic COX-2 inhibitors or PDE3 inhibitors. | Clinical efficacy established. | Clinical efficacy established. |
Experimental Protocols for Selectivity Assessment
To validate the selectivity of this compound, you must implement a Self-Validating Screening Cascade . This ensures that observed activity is due to specific binding, not non-specific aldehyde reactivity.
Phase 1: The "Counter-Screen" (COX-1 vs. COX-2)
Objective: Determine the Selectivity Index (SI = IC50_COX-1 / IC50_COX-2).
Protocol:
-
Reagent Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) with hematin (cofactor).
-
Compound Incubation:
-
Prepare a 10-point dilution series of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (0.1 nM to 10 µM) in DMSO.
-
Incubate compound with enzyme for 15 minutes at 25°C before adding substrate. This pre-incubation allows the aldehyde to potentially engage in slow-binding kinetics.
-
-
Reaction Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Detection: Measure the oxidation of TMPD at 590 nm over 5 minutes.
-
Validation Step: Include Indomethacin (non-selective) and Celecoxib (selective) as controls.
-
Pass Criteria: Celecoxib must show >300-fold selectivity. The test compound should show >50-fold selectivity to be considered a viable lead.
-
Phase 2: Kinase/PDE Off-Target Profiling
Objective: Assess cross-reactivity with PIM-1 and PDE4.
Protocol (IMAP Fluorescence Polarization):
-
Substrate: Use Fluorescein-labeled cAMP (for PDE) or Peptide Substrate (for Kinase).
-
Reaction: Incubate PDE3A and PDE4D enzymes separately with the test compound.
-
Readout: Add Binding Reagent (nanoparticles). High polarization (mP) indicates inhibition (substrate remains intact).
-
Data Analysis: Calculate % Inhibition.
-
Critical Check: If the aldehyde inhibits both PDE3 and PDE4 equally, it is a promiscuous binder (likely due to the reactive aldehyde group) and requires derivatization (e.g., to an oxime or nitrile) to restore selectivity.
-
Mechanism & Screening Workflow (Visualization)
The following diagrams illustrate the structural logic of the target interaction and the experimental decision tree.
Diagram 1: Selectivity Screening Cascade
Caption: A logical decision tree for filtering promiscuous aldehyde binders from selective inhibitors.
Diagram 2: Synthesis & Target Interaction Logic
Caption: Transformation of the aldehyde scaffold into selective COX-2/PDE3 ligands.
Critical Interpretation of Results
When analyzing your data, apply these interpretive filters:
-
The "Aldehyde False Positive" Effect:
-
Aldehydes are electrophilic. If you observe high inhibition in all assays (COX-1, COX-2, PDE3, PDE4), the compound is likely acting as a non-specific covalent modifier of enzyme active sites.
-
Correction: Confirm reversibility by performing a jump-dilution experiment (diluting the enzyme-inhibitor complex 100-fold). If activity does not recover, the inhibition is irreversible (covalent), which is often undesirable for safety.
-
-
Structure-Activity Relationship (SAR):
-
The 4-chlorophenyl moiety is the "anchor" that fits into the hydrophobic channel of COX-2.
-
The 3-aldehyde is the "warhead" or "linker." Replacing the aldehyde with a nitrile or heterocycle (e.g., imidazole) typically improves metabolic stability and selectivity.
-
-
Selectivity Thresholds:
-
COX-2: A viable drug candidate requires an SI > 50 to minimize gastric toxicity (COX-1 mediated).
-
PDE3: Selectivity against PDE4 is crucial to avoid emesis (vomiting), a common side effect of PDE4 inhibition.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2764053, 6-Chloropyridine-3-carbaldehyde. Retrieved from [Link]
-
El-Azab, A. S., et al. (2010). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3][4] Retrieved from [Link]
-
Riendeau, D., et al. (2001). Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. British Journal of Pharmacology.[5] Retrieved from [Link]
Sources
A Comparative Benchmarking Guide: Evaluating 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde Against Known ALK5 Inhibitors in the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of the novel compound 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde. While the specific biological target of this compound is not yet fully elucidated, its structural features, particularly the pyridine core, suggest a potential inhibitory activity against key cellular kinases. Drawing on established principles of kinase inhibitor discovery, this guide hypothesizes that 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde may act as an inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5 (also known as TGFβR1).
Herein, we will objectively compare the potential performance of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde with well-characterized, potent ALK5 inhibitors. This will be achieved through a detailed exploration of the TGF-β signaling pathway, the presentation of robust experimental protocols for inhibitor profiling, and a clear framework for data analysis and visualization.
The Critical Role of ALK5 in the TGF-β Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of a multitude of cellular processes, including growth, differentiation, apoptosis, and immune responses.[1] Dysregulation of this pathway is implicated in a range of pathologies, most notably in fibrosis and cancer progression.[2][3][4] Central to this pathway is the activin receptor-like kinase 5 (ALK5), a serine/threonine kinase receptor.
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[5] This binding event recruits and phosphorylates the type I receptor, ALK5, leading to its activation.[6] Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[5][7] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes that drive various cellular responses.[1]
Given its pivotal role as the primary transducer of the TGF-β signal, ALK5 has emerged as a significant therapeutic target for diseases characterized by excessive TGF-β signaling. The development of small molecule inhibitors that selectively block the kinase activity of ALK5 is a promising strategy to abrogate the downstream pathological effects.[7]
Caption: Hypothesized mechanism of ALK5 inhibition within the TGF-β signaling pathway.
Benchmarking Against Known ALK5 Inhibitors
To ascertain the potential efficacy of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, its performance must be compared against established ALK5 inhibitors. A selection of well-characterized inhibitors with varying potencies provides a robust baseline for comparison.
| Inhibitor | Target(s) | IC50 (ALK5) | Reference |
| SB-431542 | ALK4, ALK5, ALK7 | 0.75 µM (750 nM) | [8] |
| A 83-01 | ALK4, ALK5, ALK7 | 12 nM (Transcription-based) | [8] |
| R-268712 | ALK5 | 2.5 nM | [8] |
| SKI2162 | ALK5 | 94 nM | [9] |
| EW-7197 | ALK5 | Not explicitly stated, but potent | [10] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are for comparative purposes.
Experimental Protocols for Performance Evaluation
A multi-tiered approach, encompassing both biochemical and cell-based assays, is essential for a thorough evaluation of inhibitor performance.[11][12]
Biochemical Kinase Assay: Determining IC50
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor against its target enzyme.[13][14] A common and reliable method is the in vitro kinase assay.
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the purified ALK5 enzyme. The activity of the kinase is typically determined by quantifying the amount of ATP consumed or ADP produced.[15]
Step-by-Step Methodology:
-
Reagents and Materials:
-
Purified recombinant human ALK5 (TGFβR1) enzyme.
-
Kinase substrate (e.g., a generic substrate like casein or a specific peptide substrate).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Test compound (6-(4-Chlorophenyl)-3-pyridinecarbaldehyde) and known inhibitors, serially diluted.
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system).[16]
-
96-well or 384-well microplates.
-
Luminometer.
-
-
Procedure: a. Prepare serial dilutions of the test compound and known inhibitors in the appropriate solvent (e.g., DMSO). b. In a microplate, add the kinase assay buffer, the ALK5 enzyme, and the substrate. c. Add the diluted compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the kinase reaction and measure the remaining kinase activity using the ADP-Glo™ system, which quantifies the amount of ADP produced. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. g. Measure the luminescence using a plate reader.
-
Data Analysis: a. The luminescent signal is inversely proportional to the degree of kinase inhibition. b. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[17]
Caption: Workflow for IC50 determination using a biochemical kinase assay.
Cell-Based Assay: Assessing Cellular Potency
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to permeate cells and engage its target within the complex cellular environment.[18][19]
A. SMAD3 Phosphorylation Assay
Principle: This assay directly measures the inhibition of ALK5's downstream signaling by quantifying the levels of phosphorylated SMAD3 (pSMAD3) in cells stimulated with TGF-β.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line responsive to TGF-β, such as HaCaT (human keratinocytes) or mink lung epithelial cells (Mv1Lu).
-
Culture cells to an appropriate confluency in 96-well plates.
-
-
Procedure: a. Serum-starve the cells for several hours to reduce basal signaling. b. Pre-treat the cells with serial dilutions of the test compound and known inhibitors for 1-2 hours. c. Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes). d. Immediately fix and permeabilize the cells. e. Incubate with a primary antibody specific for pSMAD3. f. Incubate with a fluorescently labeled secondary antibody. g. Analyze the fluorescence intensity using a high-content imaging system or a plate-based cytometer.
-
Data Analysis: a. Quantify the mean fluorescence intensity per cell for each treatment condition. b. Plot the percentage of pSMAD3 inhibition against the inhibitor concentration to determine the cellular IC50.
B. TGF-β-Responsive Reporter Gene Assay
Principle: This assay utilizes a cell line stably or transiently transfected with a reporter construct containing TGF-β-responsive elements (e.g., CAGA promoter) driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[18][20] Inhibition of the TGF-β pathway will result in a decrease in reporter gene expression.
Step-by-Step Methodology:
-
Cell Line:
-
Use a reporter cell line, such as MFB-F11 (mouse embryonic fibroblasts with a SBE-SEAP reporter).[18]
-
-
Procedure: a. Seed the reporter cells in a 96-well plate. b. Pre-treat the cells with serial dilutions of the test compound and known inhibitors. c. Stimulate the cells with TGF-β1. d. Incubate for a longer period (e.g., 16-24 hours) to allow for reporter gene expression. e. Measure the reporter activity (luminescence for luciferase, or a colorimetric substrate for SEAP) in the cell lysate or culture supernatant.
-
Data Analysis: a. Normalize the reporter signal to a control for cell viability if necessary. b. Plot the percentage of reporter activity inhibition against the inhibitor concentration to determine the cellular IC50.
Expected Outcomes and Interpretation
By systematically applying these methodologies, a comprehensive performance profile of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde can be established.
Data Summary Table:
| Compound | Biochemical IC50 (ALK5) | Cellular IC50 (pSMAD3) | Cellular IC50 (Reporter) |
| 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde | Experimental Value | Experimental Value | Experimental Value |
| SB-431542 | Experimental Value | Experimental Value | Experimental Value |
| A 83-01 | Experimental Value | Experimental Value | Experimental Value |
| R-268712 | Experimental Value | Experimental Value | Experimental Value |
A potent and promising inhibitor would exhibit a low nanomolar IC50 in the biochemical assay, which translates to a correspondingly low IC50 in the cell-based assays. A significant discrepancy between biochemical and cellular potencies may indicate issues with cell permeability, off-target effects, or metabolic instability of the compound.
Conclusion
This guide outlines a rigorous and objective framework for the initial characterization and benchmarking of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde as a potential ALK5 inhibitor. By adhering to these detailed experimental protocols and comparing the resulting data against well-established inhibitors, researchers can effectively assess its potency and cellular efficacy. This structured approach, grounded in the principles of scientific integrity, will provide the critical data necessary to guide further preclinical development and validate the therapeutic potential of this novel compound.
References
- Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
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- ChemicalBook. (2023, September 19). 4-Pyridinecarboxaldehyde: properties and applications in various fields.
- Sigma-Aldrich. (n.d.). 6-(3-chlorophenyl)pyridine-3-carboxaldehyde AldrichCPR.
- PubChem. (n.d.). 6-[4-(Methylthio)phenyl]-3-pyridinecarboxaldehyde.
- MedChemExpress. (n.d.). ALK5 Inhibitor, Gene.
- Guidechem. (n.d.). How is 3-Pyridinecarboxaldehyde prepared? - FAQ.
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Kim, J. H., et al. (2017). SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice. PLoS ONE, 12(6), e0179340. Retrieved from [Link]
-
Gellibert, F., et al. (2004). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry, 47(18), 4494-4506. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: TGF-β Signaling Pathway. Retrieved from [Link]
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Lee, S. H., et al. (2024). Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. Scientific Reports, 14(1), 1-12. Retrieved from [Link]
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Wikipedia. (n.d.). TGF beta signaling pathway. Retrieved from [Link]
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Fares, M., et al. (2015). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Molecules, 20(8), 14740-14759. Retrieved from [Link]
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PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]
- Cislak, F. E. (1964). U.S. Patent No. 3,160,633. Washington, DC: U.S. Patent and Trademark Office.
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. Retrieved from [Link]
-
Tesseur, I., et al. (2006). Highly sensitive and specific bioassay for measuring bioactive TGF-β. BMC Biotechnology, 6(1), 1-11. Retrieved from [Link]
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Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (2021). Frontiers in Pharmacology, 12, 735449. Retrieved from [Link]
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ResearchGate. (n.d.). Figure 7: Cell-based assays of TGF-β function. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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International Core Journal of Engineering. (2025, November 22). Synthesis and Corrosion Inhibition Performance Evaluation of 4-Pyridinecarboxaldehyde-1,4-phenylenediamine Mono-Schiff Base. Retrieved from [Link]
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Insight, J. C. I. (2016, May 5). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. Retrieved from [Link]
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AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of Inhibitor Performance for Protection against Localized Corrosion. Retrieved from [Link]
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TargetMol Chemicals Inc. (n.d.). 6-Methyl-3-pyridinecarboxaldehyde. Retrieved from [Link]
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Slideshare. (n.d.). Tgfβ activation and signaling. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Retrieved from [Link]
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BPS Bioscience. (n.d.). TGFßR1 (ALK5) Kinase Assay Kit. Retrieved from [Link]
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YouTube. (2018, November 15). Targeting TGF-β signaling in cancer. Retrieved from [Link]
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NIH. (2018, July 30). Live Cell Imaging of the TGF-β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System. Retrieved from [Link]
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Safety Operating Guide
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde proper disposal procedures
Executive Summary
As researchers, we often handle intermediate scaffolds like 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde (approximate CAS: Research Analog / Structure-Derived).[1] While specific safety data sheets (SDS) for this precise isomer may be sparse in public repositories, its structural motifs—a halogenated aromatic ring , a pyridine core , and a reactive aldehyde —dictate a strict disposal protocol.
This guide moves beyond generic "waste bin" instructions. It focuses on the chemical rationale behind disposal choices, ensuring you protect both laboratory safety and downstream environmental compliance.
Key Chemical Profile for Disposal:
-
Class: Halogenated Organic Solid (typically).[1]
-
Reactivity: Air-sensitive (aldehyde oxidation); incompatible with strong oxidizers.[1]
-
Primary Hazard: Skin/Eye Irritant, Potential Sensitizer, Aquatic Toxicity.
-
Critical Disposal Requirement: High-Temperature Incineration (due to Chlorine content).[1]
Part 1: Immediate Assessment & Stabilization
Before disposal, the state of the chemical must be stabilized. Aldehydes are prone to autoxidation to carboxylic acids, which can alter the pH profile of waste containers over time.
Physicochemical Properties (Disposal Relevant)
| Property | Value / Characteristic | Disposal Implication |
| Physical State | Solid (Crystalline powder) | Requires wide-mouth containment; do not dissolve solely for disposal.[1][2][3] |
| Halogen Content | Yes (Chlorine) | MANDATORY SEGREGATION. Must enter the "Halogenated" waste stream to prevent dioxin formation in standard incinerators. |
| Reactivity | Aldehyde (R-CHO) | Avoid mixing with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (Canizzaro reaction risk).[1] |
| Water Solubility | Low to Moderate | Do not attempt to flush down drains.[1] |
| Flash Point | >100°C (Estimated for solid) | Classified as "Combustible" rather than "Flammable" for transport.[1] |
Pre-Disposal Handling Protocol
-
PPE: Nitrile gloves (double gloving recommended due to pyridine permeability), safety goggles, and lab coat.[4]
-
Quenching (Only if reactive residue): If you have a reactive reaction mixture containing this aldehyde, quench with a mild reducing agent (e.g., aqueous Sodium Bisulfite) before placing it in the waste drum. For pure solid, no quenching is required .
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.[1] Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the metal.
Part 2: Waste Stream Segregation Logic
The most critical error in disposing of chlorinated pyridines is placing them in "Non-Halogenated" solvent streams.
The Scientific Logic: Standard waste fuels are incinerated at lower temperatures. If chlorinated compounds are introduced, incomplete combustion can generate Hydrogen Chloride (HCl) gas and, more dangerously, Polychlorinated Dibenzodioxins (PCDDs) . Therefore, this compound must go to a facility equipped with scrubbers and afterburners (operating >1100°C).
Workflow Diagram: Disposal Decision Tree
Caption: Decision logic for segregating chlorinated pyridine waste to ensure proper downstream incineration.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid (Expired or Excess)
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Constituents: Write "6-(4-Chlorophenyl)-3-pyridinecarbaldehyde".
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."
-
-
Packaging: Transfer the solid into a wide-mouth screw-top jar.
-
Pro-Tip: If the original bottle is small (<50g), dispose of the entire bottle inside a larger waste jar to minimize dust exposure.
-
-
Segregation: Place in the "Solid Hazardous Waste" satellite accumulation area. Do not mix with silica gel waste unless permitted by your facility's specific protocols.[1]
Scenario B: Disposing of Reaction Mixtures (Liquid)
-
Solvent Compatibility:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.
-
If the solvent is Acetone or Ethyl Acetate : You must calculate the concentration. If the mass of the chlorinated aldehyde constitutes >1% of the total volume, the entire mixture must be reclassified as Halogenated Waste .
-
-
Rinsing: Triple rinse the empty reaction vessel with a small amount of solvent. Add these rinsates to the waste container.
-
Cap & Vent: Ensure the cap is tight.[1] If the reaction was recently quenched (e.g., with bicarbonate), leave the cap loosely threaded for 2 hours in a fume hood to allow off-gassing before sealing.
Part 4: Regulatory & Compliance Context (RCRA)
While this specific research chemical may not have a unique "P" or "U" list code under the US EPA Resource Conservation and Recovery Act (RCRA), it is regulated by characteristic and process:
-
Waste Code Assignment:
-
If mixed with spent halogenated solvents: F001/F002 .[1]
-
If pure substance: Likely classified under D001 (Ignitable, if liquid/low flashpoint) or general toxic waste depending on local TCLP (Toxicity Characteristic Leaching Procedure) results.
-
-
European Waste Catalogue (EWC):
-
Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Self-Validating Safety Check:
-
Before closing the waste bin: Did you mix this aldehyde with an amine? (Risk of Schiff base formation/polymerization heat).[1]
-
Before pouring: Is the pH neutral? (Acidic halogenated waste can degrade plastic containers over long storage).[1]
References
-
National Institutes of Health (NIH) - PubChem. 4-Pyridinecarboxaldehyde (Analog) Safety Data.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Solvents (RCRA Guidelines).[1] Retrieved from [Link]
-
Bucknell University Environmental Health & Safety. Hazardous Waste Segregation Guide (Halogenated vs. Non-Halogenated). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link][1]
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Mastering the Safe Handling of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde: A Guide for Drug Development Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, a halogenated aromatic aldehyde, presents a unique set of handling challenges that necessitate a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard: The "Why" Behind the Precautions
6-(4-Chlorophenyl)-3-pyridinecarbaldehyde combines the reactive properties of an aromatic aldehyde with the toxicological concerns associated with chlorinated organic compounds. Aldehydes, as a class, are known for their high reactivity with biological molecules, which can lead to toxicity.[1][2] This reactivity can disrupt normal biological functions and may cause a range of adverse health effects.[1][2] Inhalation is a primary route of exposure for aldehydes, making respiratory protection a critical consideration.[2]
The presence of a chlorinated aromatic ring adds another layer of complexity. Chlorinated aromatic compounds can exhibit significant toxicity and persistence.[3] Exposure to such compounds can lead to skin conditions and may affect internal organs.[4][5] Therefore, preventing skin contact and inhalation of dust or vapors is a primary safety objective.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde. Each component is chosen to mitigate specific risks associated with the compound's chemical properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer butyl rubber or Viton™ glove. | Nitrile gloves provide good general protection against solvents and are preferred over latex to avoid potential allergies.[6] For chlorinated solvents and aromatic compounds, butyl rubber or Viton™ offers superior resistance.[6][7] Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face from splashes during transfers and solution handling.[8] |
| Body Protection | A chemical-resistant lab coat, supplemented with a chemical-resistant apron when handling larger quantities or during splash-prone procedures. | A lab coat is the minimum requirement for body protection.[7] A chemical-resistant apron provides an additional barrier against spills of corrosive or permeable chemicals.[8] |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and P100 particulate filters. | This combination provides protection against both the inhalation of the powdered compound (P100 filter) and any potential vapors (organic vapor cartridge) that may be present, especially during dissolution or if the compound is heated.[9][10][11] |
Operational Workflow for Safe Handling
The following step-by-step guide outlines the safe handling of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde from receipt to disposal. This workflow is designed to minimize exposure at every stage.
Caption: A logical workflow for the safe handling of 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde.
Step-by-Step Methodology
-
Preparation and Pre-Use Inspection:
-
Before beginning any work, ensure that the chemical fume hood has been certified within the last year.
-
Thoroughly inspect all required PPE for any signs of damage or degradation.
-
Confirm the location of the nearest safety shower and eyewash station and ensure the path to them is unobstructed.
-
-
Weighing and Dispensing:
-
All weighing and handling of the solid compound must be performed within a certified chemical fume hood to contain any dust.
-
Use disposable weigh boats to prevent cross-contamination and simplify disposal.
-
Handle the container and spatula with slow, deliberate movements to minimize the generation of airborne particles.
-
Promptly and securely close the primary container after dispensing the desired amount.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent gradually to control the dissolution rate and prevent splashing.
-
If the process requires heating or extended stirring, use a sealed reaction vessel or a flask with a condenser to minimize the escape of vapors.
-
All subsequent reaction and work-up steps must be conducted within the fume hood.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
Caption: Immediate response plan for spills or personal exposure.
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill, and if you are trained to do so, contain the spill with a chemical absorbent material suitable for organic compounds. Wearing appropriate PPE, carefully clean up the spill and place all contaminated materials in a designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.
Waste Disposal: A Responsible Conclusion
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, including disposable PPE, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][13][14] Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[12][14]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[12] Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Procedure: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Ensure that all waste containers are properly labeled with the full chemical name and an accurate estimation of the contents.
By adhering to these detailed protocols, researchers can confidently and safely work with 6-(4-Chlorophenyl)-3-pyridinecarbaldehyde, fostering a secure environment for groundbreaking scientific discovery.
References
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- Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Accessed February 7, 2026.
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- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Accessed February 7, 2026.
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- Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Accessed February 7, 2026.
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- University of Wisconsin-La Crosse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
